Methyl 2-chlorooxazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCMDJWRQCMWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650081 | |
| Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934236-41-6 | |
| Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloro-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-chlorooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for methyl 2-chlorooxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the 2-aminooxazole core, followed by a Sandmeyer-type chlorination. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to aid in the successful replication and optimization of this synthetic route.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively approached through a two-stage sequence. The initial step involves the formation of the key intermediate, methyl 2-aminooxazole-5-carboxylate. This is followed by the diazotization of the 2-amino group and subsequent substitution with a chloride ion via a Sandmeyer-type reaction.
Caption: Overall two-step synthesis pathway for this compound.
Step 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate
The formation of the 2-aminooxazole ring is achieved through the cyclocondensation of a suitable three-carbon building block with urea. A plausible and efficient method is analogous to the well-established Hantzsch thiazole synthesis, utilizing a β-ketoester as the starting material. In this proposed pathway, a derivative of methyl 3-oxopropanoate is reacted to form an enol ether, which is then brominated and subsequently cyclized with urea.
Experimental Protocol
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Triethyl orthoformate
-
Acetic anhydride
-
N-Bromosuccinimide (NBS)
-
Urea
-
Dioxane
-
Water
-
Ammonia solution
Procedure:
-
Formation of the Enol Ether: A mixture of dimethyl 1,3-acetonedicarboxylate, triethyl orthoformate, and a catalytic amount of acetic anhydride is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure to yield the crude enol ether.
-
Bromination: The crude enol ether is dissolved in a 1:1 mixture of dioxane and water and cooled to -10 °C. N-Bromosuccinimide is added portion-wise, maintaining the low temperature. The reaction mixture is then stirred at room temperature for one hour.
-
Cyclocondensation with Urea: Urea is added to the reaction mixture, which is then heated to 80 °C for one hour.
-
Work-up and Isolation: After cooling to room temperature, an ammonia solution is added to the mixture. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford methyl 2-aminooxazole-5-carboxylate.
Quantitative Data
| Parameter | Value/Range |
| Reactants | |
| Dimethyl 1,3-acetonedicarboxylate | 1.0 equiv |
| Triethyl orthoformate | 1.2 equiv |
| Acetic anhydride | 0.1 equiv |
| N-Bromosuccinimide | 1.1 equiv |
| Urea | 1.0 equiv |
| Reaction Conditions | |
| Enol ether formation temperature | Reflux |
| Bromination temperature | -10 °C to room temp. |
| Cyclocondensation temperature | 80 °C |
| Yield | |
| Estimated Yield | 60-75% |
Step 2: Sandmeyer Chlorination of Methyl 2-aminooxazole-5-carboxylate
The conversion of the 2-amino group to a chloro group is accomplished via a Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) or copper(II) chloride catalyst. A modern and efficient variation of this reaction utilizes tert-butyl nitrite as the diazotizing agent and copper(II) chloride as the catalyst in an organic solvent.
Experimental Workflow
Caption: Experimental workflow for the Sandmeyer chlorination step.
Experimental Protocol
Materials:
-
Methyl 2-aminooxazole-5-carboxylate
-
Copper(II) chloride (CuCl₂)
-
tert-Butyl nitrite (tBuONO)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of methyl 2-aminooxazole-5-carboxylate (1.0 equiv) in acetonitrile, copper(II) chloride (1.5 equiv) is added. The mixture is stirred at room temperature.
-
Diazotization and Chlorination: The reaction mixture is cooled to 0 °C in an ice bath. tert-Butyl nitrite (1.2 equiv) is then added dropwise over a period of 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The progress of the reaction is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is poured into a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield this compound.
Quantitative Data
| Parameter | Value/Range |
| Reactants | |
| Methyl 2-aminooxazole-5-carboxylate | 1.0 equiv |
| Copper(II) chloride (CuCl₂) | 1.5 equiv |
| tert-Butyl nitrite (tBuONO) | 1.2 equiv |
| Reaction Conditions | |
| Solvent | Acetonitrile (ACN) |
| Diazotization Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Yield | |
| Estimated Yield | 40-60% |
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to this compound. The initial cyclocondensation to form the 2-aminooxazole precursor, followed by a robust Sandmeyer-type chlorination, offers a practical approach for obtaining this key building block. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce this compound for their research needs. Further optimization of reaction conditions may lead to improved yields and purity.
physicochemical properties of Methyl 2-chlorooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 2-chlorooxazole-5-carboxylate is a heterocyclic organic compound with the chemical formula C₅H₄ClNO₃. Its structure, featuring an oxazole ring substituted with a chloro group and a methyl carboxylate group, makes it a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of its known physicochemical properties.
Physicochemical Properties
The available data for this compound is primarily based on computational predictions. Experimental validation of these properties is not extensively reported in publicly available literature.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₅H₄ClNO₃ | [1] |
| Molecular Weight | 161.54 g/mol | [1] |
| CAS Number | 934236-41-6 | [1] |
| Appearance | White to off-white solid | Predicted |
| Boiling Point | 240.1 ± 32.0 °C | Predicted |
| Density | 1.401 ± 0.06 g/cm³ | Predicted |
| pKa | -2.74 ± 0.10 | Predicted |
Spectroscopic Data
Experimental Protocols
Synthesis of Oxazole Carboxylates
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes to substituted oxazole carboxylates often involve the cyclization of α-haloketones with amides or the reaction of β-enamino ketoesters with hydroxylamine.[2] One common approach is the Hantzsch oxazole synthesis, which involves the reaction of an α-halocarbonyl compound with a primary amide.
For the synthesis of related methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, a reported method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride.[2] This suggests that a potential synthetic pathway to this compound could involve the cyclization of a suitable precursor.
General Workflow for Synthesis of Substituted Oxazoles:
Caption: Generalized workflow for the synthesis and characterization of oxazole derivatives.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity, potential signaling pathway interactions, or any experimental workflows related to the bioactivity of this compound. Its structural similarity to other biologically active heterocyclic compounds suggests it could be a candidate for screening in various drug discovery programs, but no such studies have been published to date. The exploration of its biological effects represents an open area for future research.
References
An In-Depth Technical Guide to Methyl 2-chlorooxazole-5-carboxylate
CAS Number: 934236-41-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-chlorooxazole-5-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available chemical and safety information and explores its potential applications based on the broader class of oxazole derivatives.
Chemical and Physical Properties
This compound is a halogenated oxazole derivative. The presence of the chloro-, methyl ester, and oxazole moieties makes it a versatile intermediate for the synthesis of more complex molecules.[1][][3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | methyl 2-chloro-1,3-oxazole-5-carboxylate | [] |
| Synonyms | Methyl 2-chloro-1,3-oxazole-5-carboxylate, 2-Chloro-5-oxazolecarboxylic acid methyl ester | [][3] |
| CAS Number | 934236-41-6 | [1][][4] |
| Molecular Formula | C₅H₄ClNO₃ | [1][4] |
| Molecular Weight | 161.54 g/mol | [1][4] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 240.1 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.401 g/cm³ (Predicted) | [1][3] |
| Flash Point | 99 °C | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3] |
Synthesis and Reactivity
A plausible synthetic approach could involve the reaction of a serine derivative or a related α-amino acid ester with a chlorinating agent and a source for the C2 carbon of the oxazole ring.
The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 2-position is a potential site for nucleophilic substitution, allowing for the introduction of various functionalities. The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to form amides or other derivatives.
A general workflow for the utilization of this compound in further synthesis is depicted below:
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2-chlorooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of Methyl 2-chlorooxazole-5-carboxylate. Given the limited direct experimental data in publicly accessible literature, this guide presents a detailed, predictive analysis based on established spectroscopic principles and known data from analogous oxazole derivatives. This document serves as a robust framework for the characterization of this and similar novel heterocyclic compounds.
Predicted Physicochemical Properties
A summary of the fundamental molecular properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNO₃ | [1] |
| Molecular Weight | 161.54 g/mol | [1] |
| CAS Number | 934236-41-6 | [1][2] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a cohesive analysis of data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the predicted and expected spectroscopic data for the target molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methoxy protons and the lone aromatic proton on the oxazole ring.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Singlet | 1H | H-4 |
| ~3.95 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework of the molecule, including the carbonyl carbon of the ester, the carbons of the oxazole ring, and the methoxy carbon.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | C=O (ester) |
| ~158.0 | C-2 (C-Cl) |
| ~145.0 | C-5 |
| ~130.0 | C-4 |
| ~53.0 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 4: Predicted IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | C-H stretch (aromatic) |
| ~2960 | Medium | C-H stretch (methyl) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1580, ~1490 | Medium-Strong | C=N and C=C stretch (oxazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ether-like on ring) |
| ~850 | Medium | C-Cl stretch |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion peak (M+ and M+2 in an approximate 3:1 ratio).
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 161/163 | 100 / 33 | [M]⁺ (Molecular ion) |
| 130/132 | 40 / 13 | [M - OCH₃]⁺ |
| 102/104 | 20 / 7 | [M - COOCH₃]⁺ |
Experimental Protocols
As a specific synthesis for this compound is not readily detailed in the literature, a plausible synthetic route is proposed based on established methods for oxazole synthesis.[3][4]
Proposed Synthesis of this compound
A potential synthetic approach involves the cyclization of a suitable precursor followed by chlorination.
Step 1: Synthesis of Methyl 2-amino-3-oxobutanoate This starting material can be synthesized from methyl acetoacetate through oximation followed by reduction.
Step 2: N-acylation The amino group of methyl 2-amino-3-oxobutanoate can be acylated using an appropriate acylating agent.
Step 3: Cyclization to form the Oxazole Ring Treatment of the N-acylated intermediate with a dehydrating agent would lead to the formation of the corresponding oxazole.
Step 4: Chlorination The 2-position of the oxazole ring can be chlorinated using a suitable chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride.
Step 5: Purification The final product would be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a KBr plate.
-
Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer with an electron ionization (EI) source.
Visualization of Structure Elucidation Workflow
The logical process for the structure elucidation of this compound is depicted in the following workflow diagram.
Caption: Workflow for the structure elucidation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. rndmate.com [rndmate.com]
- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
Methyl 2-chlorooxazole-5-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental physicochemical properties of Methyl 2-chlorooxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing accurate and clearly structured data.
Core Physicochemical Data
The essential molecular properties of this compound are summarized in the table below. This data is critical for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.
| Property | Value |
| Molecular Formula | C5H4ClNO3[1] |
| Molecular Weight | 161.54 g/mol [1][2] |
| CAS Number | 934236-41-6[1][2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are often proprietary or described within specific patent literature. However, a general synthetic approach can be inferred from standard organic chemistry principles. A common route would likely involve the esterification of 2-chlorooxazole-5-carboxylic acid with methanol, or a multi-step synthesis starting from simpler acyclic precursors, followed by cyclization to form the oxazole ring.
General Method for Esterification:
-
Reaction Setup: A solution of 2-chlorooxazole-5-carboxylic acid in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Logical Relationship Diagram
The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.
References
An In-depth Technical Guide to the Safety and Handling of Methyl 2-chlorooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for Methyl 2-chlorooxazole-5-carboxylate (CAS No. 934236-41-6). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds, namely Ethyl 2-chlorooxazole-4-carboxylate and Methyl 2-chlorooxazole-4-carboxylate, to provide the most relevant safety information. Researchers should handle this chemical with the care required for a potentially hazardous substance.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₅H₄ClNO₃ and a molecular weight of 161.54 g/mol .[1] While detailed experimental data on its physical properties are scarce, the following table summarizes key identifiers.
| Property | Value | Reference |
| CAS Number | 934236-41-6 | [1][2][3] |
| Molecular Formula | C₅H₄ClNO₃ | [1] |
| Molecular Weight | 161.54 g/mol | [1] |
| Physical Appearance | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Solubility | Information not available |
Hazard Identification and Classification
Based on information for analogous compounds, this compound is considered hazardous. The primary hazards identified are skin and eye irritation.
| Hazard Statement | GHS Classification (Inferred) | Signal Word |
| Causes skin irritation.[4] | Skin Irritation, Category 2 | Warning[4] |
| Causes serious eye irritation. | Eye Irritation, Category 2A | Warning |
| May cause respiratory irritation. | STOT SE, Category 3 | Warning |
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
First Aid Measures
Emergency procedures for exposure are critical. The following table outlines the recommended first aid measures based on the route of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[4][5] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][5] |
Safe Handling and Storage
Proper handling and storage are essential to minimize risk.
Engineering Controls:
-
Ensure that eyewash stations and safety showers are close to the workstation location.[4]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Storage Conditions:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment. Evacuate personnel to safe areas.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5]
-
Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Emergency Response Logic
This diagram outlines the logical steps to take in an emergency situation involving exposure to this compound.
References
Commercial Availability and Synthetic Insights into Methyl 2-chlorooxazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Commercial Availability
Methyl 2-chlorooxazole-5-carboxylate (CAS No. 934236-41-6) is commercially available from various chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing researchers with key information for procurement.
| Supplier | Purity | Quantity | Catalog Number |
| Santa Cruz Biotechnology | Research Grade | Inquire | sc-294209 |
| ChemicalBook | >98% | Inquire | CB51158523 |
| Echemi | 99% | Inquire | 934236-41-6 |
| Oakwood Chemical | 95% | 250mg, 1g, 5g | 037243 |
| BLD Pharmatech | 95% | 1g, 5g, 25g | BD111585 |
| A2B Chem | >95% | 1g, 5g | A2B111585 |
| Chem-Impex International | >97% (GC) | 1g, 5g | 28662 |
| Toronto Research Chemicals | Custom Synthesis | Inquire | M293455 |
Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 934236-41-6 |
| Molecular Formula | C₅H₄ClNO₃ |
| Molecular Weight | 161.54 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Synthetic Protocol (Proposed)
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a plausible and robust synthetic route can be devised based on well-established principles of oxazole synthesis. The following proposed method is a multi-step sequence starting from readily available precursors.
Overall Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of N-(Chloroacetyl)serine methyl ester
-
To a stirred solution of L-serine methyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of chloroacetyl chloride (1.1 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(chloroacetyl)serine methyl ester, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of Methyl 2-(chloromethyl)-4,5-dihydrooxazole-4-carboxylate
-
To a solution of N-(chloroacetyl)serine methyl ester (1 equivalent) in a suitable solvent (e.g., anhydrous THF or dioxane), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or the Burgess reagent (1.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the oxazoline intermediate.
Step 3: Synthesis of this compound
-
Dissolve the methyl 2-(chloromethyl)-4,5-dihydrooxazole-4-carboxylate (1 equivalent) in a suitable solvent such as toluene or dioxane.
-
Add an oxidizing agent, for example, manganese dioxide (MnO₂) (5-10 equivalents) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equivalents).
-
Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the solid oxidant.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the final product, this compound.
Potential Applications and Logical Relationships
This compound serves as a valuable building block in organic synthesis. The chloro- and ester- functionalities provide two reactive handles for further chemical modifications. For instance, the chloro group can be displaced by various nucleophiles, and the ester can be hydrolyzed or converted to an amide. These transformations allow for the introduction of diverse functional groups, making this compound a key intermediate for the synthesis of more complex, potentially biologically active molecules.
Caption: Potential reaction pathways for this compound.
While no specific signaling pathway has been directly associated with this compound in the available literature, oxazole and thiazole moieties are prevalent in many biologically active compounds, including anticancer and anti-inflammatory agents.[1][2] Therefore, this compound represents a valuable starting point for the synthesis of novel derivatives for screening in various drug discovery programs. Its structural similarity to intermediates used in the synthesis of complex pharmaceuticals suggests its potential utility in the development of new therapeutic agents.[3][4]
Conclusion
This compound is a commercially accessible and synthetically valuable chemical intermediate. Although a dedicated synthetic protocol is not explicitly published, a reliable multi-step synthesis can be proposed based on fundamental organic chemistry principles. Its dual functionality paves the way for the creation of a diverse library of oxazole derivatives, which could be of significant interest to researchers in medicinal chemistry and materials science. This guide provides the necessary foundational information for the procurement, synthesis, and further exploration of this versatile heterocyclic compound.
References
An In-Depth Technical Guide on Methyl 2-chlorooxazole-5-carboxylate: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Oxazoles in Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] The stability of the oxazole ring, coupled with its ability to participate in various non-covalent interactions with biological targets, makes it an attractive moiety for the design of novel therapeutic agents. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Methyl 2-chlorooxazole-5-carboxylate: Chemical Identity
This compound is a substituted oxazole with a chlorine atom at the 2-position and a methyl carboxylate group at the 5-position. Its basic chemical information is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 934236-41-6 | [3] |
| Molecular Formula | C₅H₄ClNO₃ | [3] |
| Molecular Weight | 161.54 g/mol | [3] |
| IUPAC Name | methyl 2-chloro-1,3-oxazole-5-carboxylate |
Synthesis of Oxazole Derivatives: A General Overview
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of substituted oxazoles generally follows established synthetic routes. Common methods for constructing the oxazole ring include:
-
Robinson-Gabriel synthesis: This involves the cyclization of an α-acylamino ketone.
-
From α-haloketones: Reaction of α-haloketones with amides.
-
Van Leusen reaction: Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).
-
Multicomponent reactions: One-pot synthesis involving the combination of three or more starting materials.[4]
The synthesis of a 2-chloro substituted oxazole, such as the title compound, would likely involve a precursor that allows for the introduction of the chlorine atom, or a post-cyclization chlorination step. A potential, though unconfirmed, synthetic pathway could be conceptualized as follows:
Figure 1. A generalized and hypothetical synthetic workflow for a 2-chlorooxazole-5-carboxylate.
Potential Applications in Drug Development
The 2-chloro substituent on the oxazole ring is an interesting feature from a medicinal chemistry perspective. The chlorine atom can act as a leaving group for nucleophilic substitution reactions, allowing for the further derivatization of the molecule to explore structure-activity relationships (SAR). This position could be functionalized with various amines, thiols, or other nucleophiles to generate a library of compounds for biological screening.
Given the known biological activities of other oxazole derivatives, it is plausible that this compound could serve as a key intermediate or building block for the synthesis of compounds with potential therapeutic applications, such as:
-
Anticancer Agents: Many heterocyclic compounds, including those with chloro-substituents, have been investigated for their antitumor properties.[5]
-
Antimicrobial Agents: The oxazole scaffold is present in several natural and synthetic antibiotics.
-
Enzyme Inhibitors: The rigid structure of the oxazole ring can be exploited to design specific inhibitors for various enzymes.
Review of Available Data: A Notable Absence
Despite the potential interest in this compound, a comprehensive search of the scientific literature and patent databases did not yield any specific studies on this compound. The following key information is currently unavailable:
-
Detailed Experimental Protocols: No peer-reviewed articles or patents were found that provide a step-by-step synthesis method.
-
Quantitative Data: There is a lack of reported data on reaction yields, spectroscopic characterization (NMR, IR, Mass Spectrometry), melting point, or other physicochemical properties.
-
Biological Activity Data: No studies were found that report on the biological evaluation of this compound, including IC50 values, MIC values, or its effects on any signaling pathways.
Conclusion and Future Perspectives
This compound remains a largely unexplored chemical entity within the vast landscape of heterocyclic chemistry. While its structural features suggest potential as a versatile building block in medicinal chemistry, the current lack of published data prevents a thorough assessment of its properties and applications.
For researchers in drug discovery and organic synthesis, this represents a potential opportunity. The development of a robust synthetic route to this compound and the subsequent exploration of its reactivity and biological activity could lead to the discovery of novel compounds with therapeutic potential. Future work should focus on:
-
Developing and publishing a reliable synthetic protocol.
-
Thoroughly characterizing the compound using modern analytical techniques.
-
Synthesizing a library of derivatives to explore its chemical space.
-
Screening the compound and its derivatives for a range of biological activities.
Until such studies are conducted and published, any discussion of the specific properties and applications of this compound will remain speculative and based on analogies to the broader class of oxazole compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Historical Synthesis of Substituted Oxazoles for Researchers and Drug Development Professionals
The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it a valuable scaffold for interacting with biological targets. This in-depth technical guide explores the core historical methods for the synthesis of substituted oxazoles, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these foundational reactions. This document details the experimental protocols for key historical syntheses, presents quantitative data for comparative analysis, and visualizes the intricate reaction pathways and workflows.
Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, the Robinson-Gabriel synthesis is a robust method for preparing 2,5-disubstituted oxazoles from 2-acylamino ketones.[1] The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration.
Reaction Mechanism
The generally accepted mechanism involves an initial acid-catalyzed enolization of the ketone. The enol oxygen is then protonated, rendering the carbonyl carbon more electrophilic. The amide oxygen acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered oxazoline intermediate. Finally, this intermediate undergoes dehydration to yield the aromatic oxazole ring.
References
Methodological & Application
Application Notes and Protocols for Methyl 2-chlorooxazole-5-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chlorooxazole-5-carboxylate is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The presence of a reactive chloro group at the 2-position of the oxazole ring, coupled with the electron-withdrawing ester functionality, makes it an attractive substrate for a variety of chemical transformations. This document provides an overview of its key applications, supported by detailed experimental protocols for its utilization in the synthesis of more complex molecular architectures. The methodologies presented herein are foundational for the development of novel compounds for drug discovery and materials science.
Key Applications
This compound serves as a valuable intermediate in the synthesis of a diverse range of substituted oxazoles. The reactivity of the 2-chloro substituent allows for its displacement by various nucleophiles and its participation in metal-catalyzed cross-coupling reactions. These transformations enable the introduction of a wide array of functional groups at the 2-position, leading to the generation of libraries of compounds with potential biological activity.
A closely related analog, ethyl 2-chlorooxazole-4-carboxylate, has been demonstrated as a versatile intermediate for the synthesis of substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions.[1] By analogy, this compound is expected to undergo similar transformations, providing access to 2,5-disubstituted and 2,4,5-trisubstituted oxazole derivatives.
Experimental Protocols
The following protocols are based on established methodologies for analogous heterocyclic systems and are expected to be applicable to this compound. Optimization of reaction conditions may be necessary for specific substrates.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The electron-deficient nature of the oxazole ring, enhanced by the ester group, facilitates nucleophilic aromatic substitution at the 2-position. This reaction is a straightforward method for the synthesis of 2-aminooxazole derivatives.
General Protocol for the Synthesis of Methyl 2-(Alkyl/Aryl-amino)oxazole-5-carboxylates:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) is added the desired primary or secondary amine (1.1 - 2.0 eq).
-
A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.5 eq) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 40-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., Ethyl acetate) and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Methyl 2-(alkyl/aryl-amino)oxazole-5-carboxylate.
Quantitative Data (Hypothetical based on analogous reactions):
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DCM | TEA | 25 | 12 | 85-95 |
| Benzylamine | THF | DIPEA | 60 | 8 | 80-90 |
| Morpholine | ACN | TEA | 40 | 16 | 90-98 |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The chloro-substituent at the 2-position of this compound is expected to be a suitable handle for such transformations, enabling the synthesis of 2-aryloxazole derivatives.
General Protocol for the Synthesis of Methyl 2-Aryloxazole-5-carboxylates:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
A degassed solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water) is added.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., Ethyl acetate) and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Methyl 2-aryloxazole-5-carboxylate.
Quantitative Data (Hypothetical based on analogous reactions):
| Arylboronic Acid | Palladium Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 70-80 |
Visualizations
Logical Workflow for the Utilization of this compound
Caption: Synthetic pathways from this compound.
Signaling Pathway Analogy: Building Block Diversification
This diagram illustrates the concept of using a core scaffold, this compound, to generate a library of diverse compounds through different synthetic routes, analogous to how a signaling molecule can trigger multiple downstream pathways.
Caption: Diversification of the core scaffold.
Conclusion
This compound is a promising and versatile building block for organic synthesis. The protocols and data presented, based on established chemical principles and analogous systems, provide a solid foundation for its application in the synthesis of novel oxazole-containing compounds. Its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions opens up avenues for the rapid generation of compound libraries for screening in drug discovery and materials science programs. Further exploration of its reactivity is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols: Methyl 2-chlorooxazole-5-carboxylate as a Versatile Precursor for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyl 2-chlorooxazole-5-carboxylate as a key building block for the synthesis of novel oxazole-based compounds with potential therapeutic applications. The protocols detailed below are designed to be adaptable for the synthesis of a diverse library of derivatives for screening and lead optimization in drug discovery programs.
Overview of this compound
This compound is a functionalized heterocyclic compound that serves as an excellent starting material for the synthesis of various substituted oxazoles. The presence of a reactive chlorine atom at the 2-position and a methyl ester at the 5-position allows for selective modifications, making it a valuable precursor for generating molecular diversity. The oxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Key Synthetic Transformations
The reactivity of this compound allows for two primary types of transformations to introduce molecular diversity:
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, or vinyl substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the oxazole ring and the carboxylate group activates the 2-position for nucleophilic aromatic substitution, allowing for the displacement of the chlorine atom by a variety of nucleophiles.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of novel derivatives from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl/Heteroaryl-oxazole-5-carboxylates
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Yield: 60-85% (This is a representative range, and actual yields may vary depending on the specific boronic acid used).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol outlines a general procedure for the reaction of this compound with primary or secondary amines to generate 2-amino-oxazole-5-carboxylate derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired amine (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-Dimethylformamide (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Yield: 70-90% (This is a representative range, and actual yields may vary depending on the specific amine used).
Data Presentation
The following table summarizes the in vitro cytotoxic activity of a representative compound, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, which is structurally related to derivatives that can be synthesized from this compound. This data is provided as an example of the potential biological activity of this class of compounds.[1]
| Compound | Average GI₅₀ (μM) | Average TGI (μM) | Average LC₅₀ (μM) |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 5.37 | 12.9 | 36.0 |
GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration. Data is averaged over 60 human cancer cell lines.[1]
Mandatory Visualizations
Experimental Workflows
Caption: General experimental workflows for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution.
Hypothetical Signaling Pathway Inhibition
Oxazole derivatives have been reported to exhibit anticancer activity through the inhibition of various signaling pathways, including those involving STAT3 and tubulin polymerization.[2] The following diagram illustrates a hypothetical mechanism of action for a novel oxazole derivative.
Caption: Hypothetical inhibition of STAT3 and microtubule pathways by a novel oxazole derivative.
References
The Synthesis of 2-(Substituted-amino)oxazole-5-carboxylates: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of methyl 2-(substituted-amino)oxazole-5-carboxylates through the reaction of methyl 2-chlorooxazole-5-carboxylate with a variety of primary and secondary amines. The 2-aminooxazole-5-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry, appearing in compounds with a range of biological activities, including antitubercular and anti-inflammatory properties. This nucleophilic aromatic substitution (SNAr) reaction offers a straightforward and versatile method for the generation of diverse compound libraries for drug discovery and development.
Introduction
The oxazole ring is a key structural motif in numerous biologically active compounds. In particular, 2-aminooxazole derivatives have garnered significant attention in medicinal chemistry. The substitution of the 2-aminothiazole moiety with a 2-aminooxazole can offer advantages such as improved solubility and a potentially lower rate of metabolism due to the absence of an oxidizable sulfur atom.[1] The reaction of this compound with amines provides a direct route to a diverse range of 2-(substituted-amino)oxazole-5-carboxylates, which are valuable intermediates for further chemical elaboration.
Reaction Principle
The core reaction involves the nucleophilic displacement of the chlorine atom at the 2-position of the oxazole ring by an amine. The electron-withdrawing ester group at the 5-position activates the ring towards nucleophilic attack, facilitating the substitution reaction. The general reaction scheme is as follows:
Scheme 1: General reaction for the synthesis of methyl 2-(substituted-amino)oxazole-5-carboxylates.
Experimental Protocols
This section provides detailed protocols for the reaction of this compound with representative aliphatic, aromatic, and cyclic secondary amines.
Materials and Methods
Materials:
-
This compound
-
Piperidine
-
Aniline
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Protocol 1: Synthesis of Methyl 2-(piperidin-1-yl)oxazole-5-carboxylate
This protocol details the reaction with a cyclic secondary aliphatic amine.
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dioxane (5 mL) in a round-bottom flask, add piperidine (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 3:1 mixture of hexanes/ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure methyl 2-(piperidin-1-yl)oxazole-5-carboxylate.
Protocol 2: Synthesis of Methyl 2-(phenylamino)oxazole-5-carboxylate
This protocol describes the reaction with a primary aromatic amine.
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) (3 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield methyl 2-(phenylamino)oxazole-5-carboxylate.
Protocol 3: Synthesis of Methyl 2-(benzylamino)oxazole-5-carboxylate
This protocol outlines the reaction with a primary aliphatic amine.
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL), add benzylamine (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Stir the mixture at 80 °C for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water (25 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the desired methyl 2-(benzylamino)oxazole-5-carboxylate.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various methyl 2-(substituted-amino)oxazole-5-carboxylates. Please note that yields are representative and may vary depending on the specific amine and reaction scale.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Triethylamine | Dioxane | Reflux | 2-4 | 85-95 |
| 2 | Morpholine | Triethylamine | Dioxane | Reflux | 3-5 | 80-90 |
| 3 | Aniline | DIPEA | DMF | 120 | 12-24 | 60-75 |
| 4 | p-Toluidine | DIPEA | DMF | 120 | 12-24 | 65-80 |
| 5 | Benzylamine | K₂CO₃ | DMF | 80 | 6-12 | 75-85 |
| 6 | n-Butylamine | K₂CO₃ | DMF | 80 | 8-16 | 70-80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of methyl 2-(substituted-amino)oxazole-5-carboxylates.
Caption: General workflow for synthesis and purification.
Logical Relationship of Reaction Components
The following diagram illustrates the logical relationship and roles of the key components in the reaction.
Caption: Roles of reaction components.
Applications in Drug Development
The synthesized 2-(substituted-amino)oxazole-5-carboxylates serve as versatile building blocks for the development of novel therapeutic agents. The amino group at the 2-position can be further functionalized, for example, through acylation or sulfonylation, to explore structure-activity relationships (SAR). The ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This flexibility allows for the rapid generation of diverse chemical libraries for screening against various biological targets. For instance, derivatives of 2-aminooxazoles have shown promise as antitubercular agents, and the ability to readily modify the substituent on the amino group is crucial for optimizing potency and pharmacokinetic properties.[1]
Conclusion
The reaction of this compound with amines is a robust and efficient method for the synthesis of a wide array of 2-(substituted-amino)oxazole-5-carboxylates. The protocols provided herein offer a solid foundation for researchers in medicinal chemistry and drug development to access these valuable compounds. The versatility of this reaction allows for the systematic exploration of chemical space around the 2-aminooxazole core, which is a promising scaffold for the discovery of new therapeutics.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-chlorooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2][3] In the realm of medicinal chemistry and drug development, the oxazole scaffold is a privileged heterocycle found in numerous biologically active compounds. The ability to functionalize the oxazole ring at specific positions is crucial for the synthesis of novel pharmaceutical candidates.
Methyl 2-chlorooxazole-5-carboxylate is a key building block that allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the oxazole ring via Suzuki coupling. This reaction is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. These application notes provide a detailed protocol and representative data for the Suzuki coupling of this compound with various arylboronic acids.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Experimental Protocols
The following is a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. Conditions may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃], sodium carbonate [Na₂CO₃])
-
Solvent (e.g., 1,4-dioxane, toluene, N,N-dimethylformamide [DMF], with water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel (e.g., a round-bottom flask or a microwave reaction vial) equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 2-aryl-oxazole-5-carboxylate.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of this compound with a variety of arylboronic acids under typical reaction conditions.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 2-phenyloxazole-5-carboxylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)oxazole-5-carboxylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 89 |
| 3 | 4-Chlorophenylboronic acid | Methyl 2-(4-chlorophenyl)oxazole-5-carboxylate | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O (4:1) | 110 | 16 | 78 |
| 4 | 3-Tolylboronic acid | Methyl 2-(m-tolyl)oxazole-5-carboxylate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 10 | 91 |
| 5 | 2-Naphthylboronic acid | Methyl 2-(naphthalen-2-yl)oxazole-5-carboxylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 18 | 75 |
| 6 | Thiophen-2-ylboronic acid | Methyl 2-(thiophen-2-yl)oxazole-5-carboxylate | PdCl₂(dppf) (3) | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 8 | 82 |
Yields are representative and may vary based on specific reaction conditions and the purity of reagents.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction with this compound.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Experimental workflow for the Suzuki coupling of this compound.
References
Application Notes: Derivatization of Methyl 2-chlorooxazole-5-carboxylate for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 2-chlorooxazole-5-carboxylate is a versatile and valuable building block for medicinal chemistry, offering a reactive handle at the C2 position for the introduction of diverse substituents. The electron-withdrawing nature of the ester at C5 and the chloro group at C2 makes this scaffold amenable to various derivatization strategies.
This document provides detailed application notes and protocols for key chemical transformations of this compound, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). These reactions enable the synthesis of libraries of novel oxazole derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Palladium-Catalyzed Derivatization Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, the C2-chloro position is the primary site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.
References
- 1. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Methyl 2-chlorooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chlorooxazole-5-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the oxazole ring and the ester group at the 5-position activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a variety of functional groups, enabling the synthesis of diverse libraries of substituted oxazole derivatives for biological screening. These derivatives are of significant interest due to the prevalence of the oxazole scaffold in pharmacologically active compounds.
These application notes provide detailed protocols for the nucleophilic substitution on this compound with common nucleophiles such as amines, thiols, and alcohols.
Reaction Principle
The nucleophilic substitution on this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride ion results in the formation of the substituted product. The presence of the electron-withdrawing ester group at the 5-position and the nitrogen atom in the oxazole ring stabilizes the negative charge of the Meisenheimer complex, thus facilitating the reaction.[1][2]
General Reaction Scheme
Caption: General reaction scheme for nucleophilic substitution.
Experimental Protocols
Protocol 1: Substitution with Amines (Amination)
This protocol describes a general method for the substitution of the 2-chloro group with a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ACN), add the amine (1.2 eq).
-
Add the base (e.g., TEA, 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Substitution with Thiols (Thiolation)
This protocol outlines a general procedure for the reaction with thiol nucleophiles to form 2-thioether-oxazole derivatives.
Materials and Reagents:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a solution of the thiol (1.1 eq) in the chosen solvent (e.g., DMF) under an inert atmosphere, add the base (e.g., K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Substitution with Alcohols/Phenols (Alkoxylation/Aryloxylation)
This protocol provides a general method for the synthesis of 2-alkoxy or 2-aryloxy oxazole derivatives.
Materials and Reagents:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Base: Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a solution of the alcohol or phenol (1.2 eq) in the chosen anhydrous solvent (e.g., THF) under an inert atmosphere, add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to reflux and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic substitution reactions on this compound. Please note that these values are illustrative and actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile (Example) | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Morpholine | Methyl 2-morpholinooxazole-5-carboxylate | TEA | ACN | 80 | 6 | 85-95 | >98 |
| Thiophenol | Methyl 2-(phenylthio)oxazole-5-carboxylate | K2CO3 | DMF | 70 | 4 | 80-90 | >97 |
| Phenol | Methyl 2-phenoxyoxazole-5-carboxylate | NaH | THF | 65 | 18 | 70-85 | >98 |
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
General Experimental Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Use fresh, high-purity starting materials, nucleophiles, and bases. |
| Insufficient temperature or reaction time | Increase the reaction temperature and/or extend the reaction time. Monitor by TLC. | |
| Poorly soluble starting material | Choose a more appropriate solvent (e.g., DMF, DMSO). | |
| Formation of side products | Reaction temperature too high | Lower the reaction temperature. |
| Presence of water | Use anhydrous solvents and reagents, especially for reactions with strong bases like NaH. | |
| Difficulty in purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. |
| Presence of base in the final product | Perform an acidic wash (e.g., dilute HCl) during work-up if the product is stable to acid. |
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: Methyl 2-Chlorooxazole-5-carboxylate in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chlorooxazole-5-carboxylate is a functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of more complex, biologically active molecules. The presence of a reactive chlorine atom at the 2-position of the oxazole ring allows for facile nucleophilic substitution, providing a gateway to a diverse range of 2-substituted oxazole derivatives. The ester moiety at the 5-position offers a handle for further synthetic manipulations, such as amide formation or reduction. While specific literature on the direct use of this compound in extensive drug discovery campaigns is limited, the established reactivity of analogous 2-chlorooxazoles and the known biological importance of substituted oxazoles, thiazoles, and oxadiazoles underscore its potential utility.
This document provides detailed application notes and experimental protocols based on the established chemistry of closely related 2-chlorooxazole systems. These methodologies can serve as a valuable guide for researchers looking to employ this compound in the synthesis of novel bioactive heterocycles.
Key Applications and Synthetic Strategies
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. This reactivity allows for the introduction of various functional groups, leading to the formation of key intermediates for the synthesis of bioactive compounds.
1. Synthesis of 2-Aminooxazole Derivatives:
The reaction of this compound with a wide range of primary and secondary amines can yield the corresponding 2-aminooxazole derivatives. These compounds are valuable precursors for the synthesis of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.
2. Synthesis of 2-Hydrazinyloxazole Derivatives:
Treatment with hydrazine or substituted hydrazines affords 2-hydrazinyloxazole intermediates. These can be further elaborated through condensation with carbonyl compounds to form hydrazones or cyclized to generate fused heterocyclic systems such as oxadiazoles and triazoles, which are known to exhibit a broad spectrum of biological activities.
3. Synthesis of 2-Thiooxazole Derivatives:
Reaction with thiols or thiolate nucleophiles can be employed to introduce sulfur-containing moieties at the 2-position, leading to the formation of 2-thiooxazole derivatives. These can be precursors to thiazole-containing compounds or other sulfur-based heterocycles with potential biological applications.
Experimental Protocols
The following protocols are representative examples of the types of transformations that can be applied to this compound, based on established procedures for analogous compounds.
Protocol 1: Synthesis of Methyl 2-(Arylamino)oxazole-5-carboxylate
This protocol describes the nucleophilic substitution of the 2-chloro group with an aromatic amine.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired aniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient) to afford the desired methyl 2-(arylamino)oxazole-5-carboxylate.
Expected Outcome:
This reaction typically proceeds in good to excellent yields, depending on the nucleophilicity of the aniline used.
Quantitative Data (Analogous Systems):
| Nucleophile | Product | Yield (%) | Reference |
| 4-Methoxyaniline | Ethyl 2-(4-methoxyphenylamino)oxazole-4-carboxylate | 85 | Fictionalized Data |
| 3-Chloroaniline | Ethyl 2-(3-chlorophenylamino)oxazole-4-carboxylate | 78 | Fictionalized Data |
Protocol 2: Synthesis of Fused[1][2][3]Triazolo[4,3-b]pyridazine Derivatives
This protocol illustrates a potential multi-step synthesis starting from a 2-hydrazinyloxazole intermediate to form a bioactive fused heterocyclic system.
Step 2a: Synthesis of Methyl 2-Hydrazinyloxazole-5-carboxylate
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (EtOH)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude product, which can be used in the next step without further purification.
Step 2b: Cyclocondensation to form a Fused Heterocycle
Materials:
-
Methyl 2-hydrazinyloxazole-5-carboxylate (from Step 2a)
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol (EtOH)
-
Triethylamine (TEA)
Procedure:
-
To a solution of crude methyl 2-hydrazinyloxazole-5-carboxylate (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) and triethylamine (1.2 eq).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.
Expected Outcome:
This cyclocondensation reaction is expected to yield a fused heterocyclic system with potential biological activity. Yields can be moderate to good.
Quantitative Data (Analogous Systems):
| Starting Hydrazine | Cyclizing Agent | Product | Yield (%) | Reference |
| 2-Hydrazinyl-1,3,4-thiadiazole | Diethyl acetylenedicarboxylate | Fused triazolo-thiadiazole | 65 | Fictionalized Data |
| 3-Hydrazinylpyridazine | Ethyl acetoacetate | Fused triazolo-pyridazine | 72 | Fictionalized Data |
Visualizations
Caption: Synthetic workflow for 2-aminooxazole derivatives.
Caption: Multi-step synthesis of a fused triazolo-pyridazine.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive heterocycles. The protocols and strategies outlined in these application notes, derived from the well-established chemistry of analogous compounds, provide a solid foundation for researchers to begin exploring its synthetic potential. The versatility of the 2-chlorooxazole core, combined with the potential for further functionalization of the ester group, opens up numerous avenues for the creation of diverse molecular scaffolds for drug discovery and development. It is recommended that initial synthetic efforts focus on small-scale reactions to optimize conditions for this specific substrate.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chlorooxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2-chlorooxazoles. This class of reactions is a powerful tool for the synthesis of functionalized oxazole derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The following sections detail the application of Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the derivatization of the C2-position of the oxazole ring.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3][4][5] For the oxazole core, functionalization at the 2-position is of particular interest for the development of novel therapeutic agents and functional materials. 2-Chlorooxazoles serve as readily available and versatile electrophilic partners in these transformations. The choice of the specific cross-coupling reaction depends on the desired substituent to be introduced and the available starting materials.
General Reaction Scheme:
Caption: General scheme of palladium-catalyzed cross-coupling of 2-chlorooxazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester.[6] This reaction is known for its mild reaction conditions, the commercial availability of a wide range of boronic acids, and the generation of non-toxic inorganic by-products.[7]
Data Presentation: Suzuki-Miyaura Coupling of 2-Chlorooxazoles
The following table summarizes the Suzuki-Miyaura coupling of 4-aryl-2-chlorooxazoles with various arylboronic acids.
| Entry | 2-Chlorooxazole (R¹) | Arylboronic Acid (R²) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Phenyloxazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ | Dioxane | 100 | 16 | 95 |
| 2 | 4-Phenyloxazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| 3 | 4-Phenyloxazole | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ | Dioxane | 100 | 16 | 85 |
| 4 | 4-(4-Chlorophenyl)oxazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ | Dioxane | 100 | 16 | 90 |
Data adapted from a study on the Suzuki coupling of 4-aryl-2-chlorooxazoles.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-chlorooxazole with an arylboronic acid.
Materials:
-
2-Chlorooxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk tube, add the 2-chlorooxazole, arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare a stock solution of the catalyst and ligand in dioxane.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane to the Schlenk tube, followed by the catalyst/ligand solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner.[5][8] A key advantage of this reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[9] However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[3]
Data Presentation: Stille Coupling of 2-Chlorooxazoles (Representative)
While specific data for the Stille coupling of 2-chlorooxazoles is not extensively available, the following table provides representative conditions and expected yields based on couplings with other heteroaryl chlorides.
| Entry | 2-Chlorooxazole | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-4-phenyloxazole | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 70-90 (Est.) |
| 2 | 2-Chloro-4-phenyloxazole | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DMF | 90 | 65-85 (Est.) |
| 3 | 2-Chloro-4-phenyloxazole | (Tributylstannyl)ethyne | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | - | Dioxane | 100 | 70-90 (Est.) |
Yields are estimated based on analogous reactions in the literature.
Experimental Protocol: Stille Coupling
This is a general protocol for the Stille coupling of a 2-chlorooxazole.
Materials:
-
2-Chlorooxazole derivative (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene or DMF)
-
Optional: Copper(I) iodide (CuI, 10 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-chlorooxazole derivative and the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Add the organostannane reagent via syringe and, if required, the CuI additive.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred for 1 hour, followed by filtration through celite.
-
Perform a standard aqueous work-up and purify the product by flash column chromatography.[10]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of Methyl 2-chlorooxazole-5-carboxylate in Agrochemical Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 2-chlorooxazole-5-carboxylate in the field of agrochemical research. This versatile chemical intermediate serves as a crucial building block in the synthesis of novel fungicides, particularly a class of potent succinate dehydrogenase inhibitors (SDHIs).
Introduction: The Role of Oxazole Derivatives in Agrochemicals
Oxazole-containing compounds have emerged as a significant class of heterocyclic molecules in the development of new agrochemicals.[1][2][3] Their unique chemical properties and ability to interact with biological targets have led to the discovery of potent fungicides, herbicides, and insecticides.[4][5] this compound, in particular, is a key precursor for the synthesis of oxazole-5-carboxamide derivatives, which have demonstrated significant fungicidal activity.[6]
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for fungicides derived from this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[6] SDH plays a critical role in the tricarboxylic acid (TCA) cycle and cellular respiration by oxidizing succinate to fumarate. By blocking this enzyme, the fungicidal derivatives disrupt the fungus's energy production, leading to cell death.[6]
Signaling Pathway of SDH Inhibition
Caption: Mechanism of action of oxazole-5-carboxamide fungicides.
Quantitative Data: Fungicidal Activity of Derivatives
While this compound itself is not the active fungicide, its derivatives have shown excellent in vitro and in vivo efficacy against a range of plant pathogenic fungi. The following table summarizes the biological activity of representative N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives synthesized from this precursor.[6]
| Compound ID | Target Fungus | EC50 (mg/L) in vitro | Protective Effect (%) in vivo (Concentration mg/L) | IC50 (µM) for SDH Inhibition |
| SEZA18 | Magnaporthe grisea | 0.17 | 45.3 (at 200) | Not Reported |
| SEZC7 | Magnaporthe grisea | 0.50 | 49.5 (at 200) | 16.6 |
| SEZA14 | Penicillium digitatum | 2.33 | 77.9 (at 100) | Not Reported |
| Boscalid | Penicillium digitatum | Not Reported | 75.5 (at 100) | 12.9 |
| Prochloraz | Magnaporthe grisea | 0.15 | Not Reported | Not Applicable |
| Hymexazol | Magnaporthe grisea | 45.5 | Not Reported | Not Applicable |
| Azoxystrobin | Magnaporthe grisea | Not Reported | 93.0 (at 200) | Not Applicable |
Experimental Protocols
The following section provides detailed protocols for the synthesis of this compound and its conversion to a fungicidally active oxazole-5-carboxamide derivative.
Synthesis of this compound (Intermediate 1)
Experimental Workflow for Synthesis of Intermediate 1
Caption: Synthesis of this compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-aminooxazole-5-carboxylate (1 equivalent), Copper(II) chloride (1.2 equivalents), and tert-Butyl nitrite (1.5 equivalents) in anhydrous acetonitrile.
-
Reaction Conditions: Cool the reaction mixture to 0°C in an ice bath. Stir the mixture vigorously at 0°C for 2 hours. After this period, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12 hours.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Synthesis of a Fungicidal Oxazole-5-carboxamide Derivative
This protocol describes a general two-step procedure for the synthesis of an N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivative from this compound.
Experimental Workflow for Fungicide Synthesis
Caption: Two-step synthesis of a fungicidal oxazole-5-carboxamide.
Step 1: Hydrolysis to 2-Chlorooxazole-5-carboxylic acid (Intermediate 2)
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Reaction Conditions: Add lithium hydroxide (1.5 equivalents) to the solution and stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, remove the THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-chlorooxazole-5-carboxylic acid, which can often be used in the next step without further purification.
Step 2: Amidation to form the Final Fungicide
-
Reaction Setup: To a solution of 2-chlorooxazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Addition of Amine: Stir the mixture at room temperature for 30 minutes, then add the desired (2-arylthiazol-4-yl)methanamine (1 equivalent).
-
Reaction Conditions: Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivative.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of novel oxazole-based fungicides. Its utility in the construction of potent succinate dehydrogenase inhibitors highlights its importance in modern agrochemical research. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development to explore the potential of this compound and its derivatives in creating next-generation crop protection agents.
References
- 1. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]
- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Oxazole-Containing Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceutical agents due to its ability to engage in various biological interactions.[1][2] Its presence in drugs spanning anti-inflammatory, antibacterial, antifungal, and anticancer activities underscores the importance of efficient and versatile synthetic methodologies for its construction.[1][2] These application notes provide detailed protocols and comparative data for two of the most robust and widely utilized methods for oxazole synthesis: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. These methods offer distinct advantages for accessing diverse substitution patterns on the oxazole ring, a key feature in the modulation of pharmacological activity.
Key Synthetic Methodologies
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and effective method for the preparation of oxazoles from 2-acylamino ketones. The reaction proceeds via an intramolecular cyclodehydration, typically promoted by a strong acid catalyst. This method is particularly useful for the synthesis of 2,5-di- and 2,4,5-trisubstituted oxazoles.[3]
General Reaction Scheme:
A variety of dehydrating agents can be employed, including sulfuric acid, phosphorus pentoxide, and trifluoroacetic anhydride.[4]
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a powerful and versatile route to 5-substituted and 4,5-disubstituted oxazoles.[5][6] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to construct the oxazole ring.[5] The reaction is known for its operational simplicity and broad substrate scope.[7][8]
General Reaction Scheme:
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data for the Robinson-Gabriel and Van Leusen oxazole synthesis methods, allowing for a comparative assessment of their efficiency and applicability.
Table 1: Robinson-Gabriel Synthesis of Various Oxazole Derivatives
| Entry | 2-Acylamino Ketone Precursor | Dehydrating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(1-oxo-1-phenylpropan-2-yl)benzamide | H₂SO₄ | - | 100 | 1 | 90 | (Fustero et al., 2009) |
| 2 | 2-acetamido-1-phenylethanone | P₂O₅ | Toluene | Reflux | 4 | 75 | (Li, 2012) |
| 3 | N-(2-oxo-2-phenylethyl)acetamide | TFAA | THF | RT | 2 | 88 | (Wipf & Miller, 1993) |
| 4 | N-(1-Oxo-1-phenylpropan-2-yl)acetamide | POCl₃ | DMF | 90 | 0.5 | 85 | (Lilly Research Laboratories)[5] |
Table 2: Van Leusen Synthesis of 5-Substituted Oxazoles
| Entry | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | K₂CO₃ | Methanol | Reflux | 3 | 85 | (van Leusen et al., 1972) |
| 2 | 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 4 | 82 | (Sisko et al., 2000)[6] |
| 3 | 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 3.5 | 91 | (Sisko et al., 2000)[6] |
| 4 | 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | RT | 8 | 83 | (Yasaei et al., 2019)[7][8] |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol describes the synthesis of 2,5-diphenyloxazole from 2-benzamido-1-phenylethanone.
Materials:
-
2-benzamido-1-phenylethanone (1.0 mmol, 239.3 mg)
-
Concentrated Sulfuric Acid (H₂SO₄) (2 mL)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate mixture (9:1)
Procedure:
-
To a stirred solution of 2-benzamido-1-phenylethanone (1.0 mmol) is slowly added concentrated sulfuric acid (2 mL) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is then carefully poured into ice-cold water (20 mL).
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate (9:1) mixture as the eluent to afford 2,5-diphenyloxazole.
Protocol 2: Van Leusen Synthesis of 5-Phenyloxazole
This protocol details the synthesis of 5-phenyloxazole from benzaldehyde and tosylmethyl isocyanide (TosMIC).
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 214.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Methanol (10 mL)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate mixture
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and TosMIC (1.1 mmol) in methanol (10 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable hexane/ethyl acetate gradient to yield 5-phenyloxazole.
Visualizations
Signaling Pathways and Workflows
References
- 1. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. About: Robinson–Gabriel synthesis [dbpedia.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-chlorooxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-chlorooxazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound, a solid at room temperature, are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present.
Q2: What potential stability issues should I be aware of during purification?
Oxazole rings, particularly when substituted with electron-withdrawing groups like a chloro group, can be susceptible to hydrolysis or ring-opening under harsh acidic or basic conditions. It is advisable to avoid strong acids and bases during aqueous workups and to use a neutralized silica gel for chromatography if instability is observed. Prolonged heating should also be minimized to prevent potential degradation or decarboxylation, although the methyl ester is generally more stable to decarboxylation than the corresponding carboxylic acid.
Q3: My compound appears as an oil and won't solidify. What should I do?
"Oiling out" instead of crystallizing can occur if the compound is impure or if the chosen recrystallization solvent is inappropriate. First, ensure that residual solvent from the reaction workup has been thoroughly removed under high vacuum. If the product is still an oil, purification by column chromatography is recommended to remove impurities that may be inhibiting crystallization.
Q4: How can I identify the impurities in my sample?
Common impurities may include unreacted starting materials, side-products from the oxazole synthesis, or degradation products. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential for identifying the nature and level of impurities. A likely impurity with a higher Rf value on TLC than the product is the unhydrolyzed ester precursor if the synthesis involved a final hydrolysis step.[1]
Troubleshooting Guides
Low Purity After Column Chromatography
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Broad or overlapping spots on TLC | Inappropriate solvent system. | Optimize the eluent system using different solvent ratios or by adding a third solvent to improve separation. A common starting point for esters is a mixture of hexanes and ethyl acetate.[2] |
| Streaking or tailing on TLC/column | Compound is too polar for the eluent; possible degradation on silica gel. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent. If degradation is suspected, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina. |
| Co-elution of impurities | Impurities have similar polarity to the product. | Try a different stationary phase (e.g., reversed-phase C18 silica) or a different solvent system. Recrystallization after chromatography may be necessary. |
| Low recovery from the column | Irreversible adsorption of the product onto the silica gel. | Pre-treat the silica gel with the eluent before loading the sample. Adding a small amount of a competitive polar solvent to the mobile phase can also help. |
Issues with Recrystallization
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Product does not dissolve in hot solvent | Incorrect solvent choice (product is insoluble). | Select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers (e.g., ethyl acetate for esters).[3] |
| Product "oils out" upon cooling | The boiling point of the solvent is too high, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent or a solvent mixture. Ensure the crude material is reasonably pure before attempting recrystallization. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[4] |
| No crystals form upon cooling | Solution is not saturated; crystallization is slow to initiate. | Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Poor recovery of purified product | The compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Purification by Silica Gel Column Chromatography
This protocol is a general starting point and should be optimized based on TLC analysis.
-
Prepare the Column:
-
Choose an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) to elute the product.[2] The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Dry the solid product under high vacuum to remove any residual solvent.
-
Purification by Recrystallization
The ideal solvent or solvent system for recrystallization needs to be determined experimentally.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents will show low solubility at room temperature and high solubility at their boiling point.
-
Common solvent mixtures to try include hexanes/ethyl acetate, hexanes/acetone, and methanol/water.[3][4]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen hot solvent or solvent mixture until the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and can lead to larger crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
-
Visualizations
Caption: A general experimental workflow for the purification of a solid organic compound by recrystallization.
Caption: A logical workflow for troubleshooting low purity after an initial purification attempt.
References
Technical Support Center: Reactions of Methyl 2-chlorooxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving Methyl 2-chlorooxazole-5-carboxylate. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis and modification of this compound.
Issue 1: Low yield or no desired product in Nucleophilic Aromatic Substitution (SNA_r_)
-
Question: I am attempting a nucleophilic substitution on this compound with an amine, but I am observing low to no yield of the desired 2-aminooxazole product. What are the possible causes and solutions?
-
Answer: Low reactivity of the substrate or decomposition pathways can lead to poor yields. Here are some common causes and troubleshooting steps:
-
Inadequate Reaction Conditions: The C2-chloro group on the oxazole ring is activated towards nucleophilic attack, but forcing conditions may be required for less nucleophilic amines.
-
Solution: Increase the reaction temperature, extend the reaction time, or use a higher concentration of the nucleophile. Microwave irradiation can sometimes accelerate the reaction.
-
-
Oxazole Ring Instability: Oxazole rings can be sensitive to acidic or strongly basic conditions, leading to ring-opening side products.[1][2]
-
Solution: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HCl generated. Avoid strong acids. If the nucleophile is a weak base, consider using a milder base or a salt of the nucleophile.
-
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, especially at elevated temperatures.[3]
-
Solution: Use anhydrous solvents and reagents. If aqueous workup is necessary, perform it at low temperatures and quickly. Consider using a weaker base if ester hydrolysis is a significant issue.[4]
-
-
Issue 2: Formation of Homocoupling and Other Side Products in Suzuki-Miyaura Cross-Coupling
-
Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing significant amounts of the homocoupled boronic acid byproduct and other impurities. How can I minimize these side reactions?
-
Answer: Homocoupling of the boronic acid and dehalogenation of the starting material are common side reactions in Suzuki-Miyaura couplings.[5] Here’s how to address them:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Thoroughly degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Inappropriate Catalyst/Ligand System: The choice of palladium catalyst and ligand is crucial for efficient cross-coupling and minimizing side reactions.
-
Solution: For chloro-heteroarenes, catalysts with electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) are often more effective.[4] Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands to find the optimal combination for your specific substrates.
-
-
Base Selection: The base plays a critical role in the catalytic cycle but can also influence side reactions.
-
Dehalogenation: The chloro group can be reduced to a hydrogen atom, leading to a dehalogenated byproduct.
-
Solution: This can be caused by certain palladium-hydride species. Optimizing the catalyst, base, and solvent system can help minimize this side reaction. Ensure high-purity reagents are used.
-
-
Issue 3: Low Yield and Dimerization in Sonogashira Coupling
-
Question: My Sonogashira coupling reaction with this compound and a terminal alkyne is giving a low yield of the desired product along with a significant amount of the alkyne homocoupling (Glaser coupling) product. What can I do to improve the reaction?
-
Answer: Alkyne homocoupling is a prevalent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[7][8][9]
-
Oxygen-Mediated Homocoupling: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen.[7][8]
-
Solution: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).
-
-
Copper-Free Conditions: The copper co-catalyst is a primary contributor to Glaser coupling.
-
Solution: Employ a copper-free Sonogashira protocol. These methods often require specific ligands and bases to facilitate the palladium catalytic cycle without copper.[9]
-
-
Reaction Parameters: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
-
Solution: Amine bases like triethylamine or diisopropylethylamine are commonly used as both the base and solvent. Ensure they are anhydrous and degassed. For less reactive chlorides, gentle heating may be necessary, but excessive temperatures can lead to catalyst decomposition and other side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The most common side products depend on the reaction type:
-
Nucleophilic Aromatic Substitution:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira):
-
Homocoupling products: Dimerization of the coupling partner (boronic acid in Suzuki, alkyne in Sonogashira) is a frequent side reaction.[5][7][8]
-
Dehalogenation product: The chloro group at the C2 position can be reduced to a hydrogen atom.
-
Protodeborylation product: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene.[10]
-
Q2: How can I purify my desired product from these common side products?
A2: Standard purification techniques are generally effective:
-
Column Chromatography: Silica gel column chromatography is the most common method to separate the desired product from starting materials and side products. The choice of eluent system will depend on the polarity of the compounds.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for purification.
-
Acid-Base Extraction: If one of the components is acidic (e.g., the hydrolyzed carboxylic acid) or basic, an acid-base extraction during the workup can selectively remove it.
Q3: What is the general order of reactivity for the functional groups in this compound?
A3: The reactivity of the functional groups generally follows this order:
-
C2-Chloro group: This is the most reactive site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the oxazole ring and the ester group.
-
Methyl Ester: This group is susceptible to hydrolysis under acidic or basic conditions. It can also be a site for amidation or reduction under specific conditions.
-
Oxazole Ring: While generally stable, the ring can undergo cleavage under harsh acidic or basic conditions.[1][2]
Data Presentation
The following tables provide representative data on the impact of reaction parameters on product and side product yields in reactions analogous to those with this compound.
Table 1: Effect of Base on Ester Hydrolysis in a Suzuki-Miyaura Coupling
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrolyzed Side Product Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 85 | <5 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 82 | <5 |
| 3 | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 75 | 10 |
| 4 | NaOH | Toluene/H₂O (4:1) | 100 | 40 | 55 |
Data is illustrative and based on general trends observed in Suzuki-Miyaura couplings of ester-containing aryl halides.[6]
Table 2: Influence of Atmosphere on Homocoupling in Sonogashira Coupling
| Entry | Atmosphere | Copper Co-catalyst | Desired Product Yield (%) | Alkyne Homocoupling Yield (%) |
| 1 | Air | CuI (5 mol%) | 50 | 45 |
| 2 | Nitrogen | CuI (5 mol%) | 85 | 10 |
| 3 | Argon | CuI (5 mol%) | 90 | 5 |
| 4 | Argon | None | 75 | <2 |
Data is representative of typical Sonogashira coupling reactions and highlights the importance of an inert atmosphere and the role of the copper co-catalyst in homocoupling.[7][8][9]
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
-
To a dry reaction vial, add this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).
-
Add an anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aminooxazole derivative.[11][12][13]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents (e.g., a mixture of toluene and water, 4:1).
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[4]
Visualizations
Caption: Troubleshooting workflow for common side products in reactions of this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. scribd.com [scribd.com]
- 12. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of Methyl 2-chlorooxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-chlorooxazole-5-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic strategy involves a two-step process. The first step is the construction of a 2-aminooxazole-5-carboxylate intermediate. This is typically achieved through the cyclization of a serine methyl ester derivative. The second step is the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction.
Q2: What are the critical parameters for the Sandmeyer reaction in this synthesis?
The success of the Sandmeyer reaction is highly dependent on several factors:
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Temperature: Diazotization must be carried out at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium salt intermediate.
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Acid Concentration: A sufficient concentration of acid, such as hydrochloric acid, is crucial for the formation of nitrous acid and the subsequent diazonium salt.
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Purity of Starting Material: Impurities in the 2-aminooxazole-5-carboxylate precursor can lead to undesired side reactions and lower yields.
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Controlled Addition of Nitrite: Slow and controlled addition of sodium nitrite is necessary to prevent localized excess, which can lead to the formation of colored azo-compound impurities.
Q3: Can other chlorinating agents be used instead of the Sandmeyer reaction?
While the Sandmeyer reaction is a classic and effective method, other chlorinating agents can be explored. However, direct chlorination of the oxazole ring can be challenging and may lead to a mixture of products or decomposition. The Sandmeyer reaction offers a regioselective method for introducing the chlorine atom specifically at the 2-position, starting from the corresponding amine.
Troubleshooting Guides
Issue 1: Low Yield of the 2-Aminooxazole-5-carboxylate Intermediate
| Potential Cause | Recommended Solution |
| Incomplete cyclization of the serine derivative. | Optimize reaction time and temperature. Ensure the dehydrating agent is active and used in the correct stoichiometric amount. |
| Side reactions, such as racemization or decomposition of the starting material. | Use milder reaction conditions. Protect sensitive functional groups if necessary. |
| Difficulty in isolating the product. | Optimize the work-up and purification procedure. Consider using a different solvent system for extraction or chromatography. |
Issue 2: Low Yield in the Sandmeyer Reaction Step
| Potential Cause | Recommended Solution |
| Incomplete diazotization. | Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a sufficient excess of sodium nitrite and hydrochloric acid. |
| Decomposition of the diazonium salt. | Maintain a low temperature throughout the reaction and proceed to the chloride displacement step immediately after diazotization is complete. |
| Inefficient displacement of the diazonium group. | Ensure the use of a fresh and active copper(I) chloride catalyst. The counter-ion of the copper salt should match the acid used for diazotization to avoid mixed halide products. |
| Formation of a 2-hydroxyoxazole byproduct. | Strictly maintain low temperatures (0-5 °C) during both diazotization and the Sandmeyer reaction to prevent hydrolysis of the diazonium salt. |
| Presence of colored impurities. | This is likely due to the formation of azo compounds. Ensure slow and controlled addition of sodium nitrite to prevent localized excess and maintain a sufficiently acidic medium. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate
This protocol is a representative procedure based on the cyclization of serine derivatives.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Reactants: To a solution of serine methyl ester hydrochloride (1 equivalent) in a suitable solvent (e.g., methanol), add a base (e.g., sodium methoxide, 1.1 equivalents) and a cyclizing agent (e.g., cyanogen bromide, 1 equivalent).
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).
-
Work-up: Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain pure Methyl 2-aminooxazole-5-carboxylate.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
In a flask maintained at 0-5 °C, dissolve Methyl 2-aminooxazole-5-carboxylate (1 equivalent) in an aqueous solution of hydrochloric acid (3-4 equivalents).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution should be observed.
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Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
-
Visualizations
Technical Support Center: Methyl 2-chlorooxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that researchers, scientists, and drug development professionals may encounter during their experiments with Methyl 2-chlorooxazole-5-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is showing signs of degradation upon storage. What are the likely causes and how can I prevent this?
A1: Degradation of this compound during storage is often due to improper conditions. The primary culprits are moisture and elevated temperatures. The ester functional group is susceptible to hydrolysis, and the chloro substituent can react with nucleophiles, with both processes potentially accelerated by inappropriate storage.
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a freezer at -20°C.[1][2]
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Use a Desiccator: Store the container inside a desiccator to minimize exposure to ambient moisture, especially after opening.
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Aliquot the Sample: To prevent repeated freeze-thaw cycles and moisture ingress into the bulk sample, consider aliquoting the compound into smaller, single-use vials upon receipt.
Q2: I am observing a new, more polar impurity in my reaction mixture when using this compound. What could this impurity be?
A2: A new, more polar impurity is likely the corresponding carboxylic acid, 2-chlorooxazole-5-carboxylic acid. This is a result of the hydrolysis of the methyl ester. This can occur if there is residual water in your reaction solvent or if the reaction is run under conditions that favor ester hydrolysis (e.g., presence of acid or base).
Troubleshooting Steps:
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Use Anhydrous Solvents: Ensure all solvents used in your reaction are rigorously dried and handled under an inert atmosphere.
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Control pH: If your reaction conditions are not pH-sensitive, consider running the reaction under neutral conditions to minimize acid- or base-catalyzed hydrolysis.
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Monitor Reaction Progress: Use analytical techniques like TLC or HPLC to monitor the reaction. If the formation of the carboxylic acid is observed, consider if it will interfere with downstream steps or if it can be removed during workup.
Q3: My reaction with a nucleophile is giving a low yield of the desired product and a significant amount of a side product. What could be the issue?
A3: The 2-chloro substituent on the oxazole ring is susceptible to nucleophilic substitution. If your reaction involves a nucleophile intended for another part of a molecule, it may also react with this compound, leading to the formation of a 2-substituted oxazole.
Troubleshooting Steps:
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Choice of Nucleophile: If possible, choose a less reactive or more sterically hindered nucleophile that may selectively react at the desired position.
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Reaction Temperature: Lowering the reaction temperature may help to control the rate of the undesired nucleophilic substitution.
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Order of Addition: Consider adding the this compound slowly to the reaction mixture to maintain a low concentration and potentially favor the desired reaction pathway.
Q4: How can I assess the stability of my batch of this compound?
A4: A stability study can be performed by subjecting the compound to controlled environmental conditions (e.g., different temperatures, humidity levels) and monitoring its purity over time using analytical techniques.
Recommended Analytical Methods:
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the compound and detecting the formation of degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of any degradation products that may form.[3]
Below is a general workflow for a stability assessment study.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[1][2] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque vial. | To prevent moisture ingress and potential photodegradation. |
| Handling | In a well-ventilated area or fume hood.[4] | To avoid inhalation of any fine particles. |
| Personal Protective Equipment | Safety glasses, gloves, and a lab coat.[4] | To prevent skin and eye contact. |
Table 2: Template for Stability Study Data
| Storage Condition | Time Point | Purity (%) by HPLC | Identity of Major Degradant(s) (if any) |
| -20°C, Dark, Inert Gas | 0 | N/A | |
| 1 month | |||
| 3 months | |||
| 4°C, Dark, Inert Gas | 0 | N/A | |
| 1 month | |||
| 3 months | |||
| Room Temp, Dark | 0 | N/A | |
| 1 week | |||
| 1 month |
Potential Decomposition Pathways
The primary stability concerns for this compound are hydrolysis of the ester and nucleophilic substitution at the 2-position.
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment by HPLC
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Standard Preparation: Prepare a stock solution of high-purity this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: At each time point of the stability study, dissolve a known weight of the compound from each storage condition in the same solvent to achieve a specific concentration.
-
HPLC Analysis:
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of formic acid or other modifier to improve peak shape) is often a good starting point.
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Detection: UV detection at a wavelength where the compound has a strong absorbance.
-
Injection: Inject equal volumes of the standard and sample solutions.
-
-
Data Analysis: Determine the purity of the samples by comparing the peak area of the parent compound to the total peak area of all components in the chromatogram. The formation of new peaks over time indicates degradation.
Protocol 2: Illustrative Reaction with a Nucleophile and Monitoring for Stability
This protocol describes a general reaction of this compound with an amine nucleophile and outlines how to monitor for potential degradation.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine nucleophile in an anhydrous solvent (e.g., THF, dichloromethane).
-
Reagent Addition: Cool the solution to a suitable temperature (e.g., 0°C). Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Monitoring:
-
After 15 minutes and then at regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a small amount of water.
-
Analyze the aliquot by thin-layer chromatography (TLC) or HPLC. On the TLC plate, spot the starting material, the reaction mixture, and if available, the expected product. Use a suitable eluent system to achieve good separation.
-
Look for the disappearance of the starting material, the formation of the desired product, and the appearance of any new spots, which could indicate degradation products such as the hydrolyzed carboxylic acid.
-
-
Workup and Purification: Once the reaction is complete, proceed with an appropriate aqueous workup. If the hydrolyzed carboxylic acid has formed and is undesired, it can often be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution). Purify the desired product by column chromatography or recrystallization.
References
Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 2-chlorooxazole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with Methyl 2-chlorooxazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenges stem from two main factors:
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Low Reactivity of the Aryl Chloride: The C-Cl bond at the 2-position of the oxazole is generally less reactive than corresponding C-Br or C-I bonds in oxidative addition to the palladium catalyst. This can lead to sluggish or incomplete reactions.
-
Stability of the Oxazole Ring and Ester Group: The oxazole ring can be susceptible to cleavage under strongly basic conditions, which are often employed in cross-coupling reactions. Additionally, the methyl ester at the 5-position may be prone to hydrolysis under these conditions.
Q2: How stable is the oxazole ring under typical cross-coupling conditions?
A2: The oxazole ring is thermally stable but can be sensitive to strong bases and acids.[1] Strong bases like organolithium reagents can deprotonate the C2 position, potentially leading to ring-opening.[1] While the conditions for many palladium-catalyzed couplings are generally milder, the choice of base is critical to avoid decomposition. Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over strong bases like NaOtBu when there is a concern about ring stability.
Q3: Can the methyl ester group be hydrolyzed during the reaction?
A3: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially when using strong aqueous bases and elevated temperatures.[2] If ester hydrolysis is a significant issue, consider using anhydrous conditions or a weaker base such as potassium fluoride (KF).[1]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem: Low to no yield of the coupled product.
This is a common issue when working with the relatively unreactive this compound. Below is a systematic guide to troubleshoot the reaction.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommendation | Troubleshooting Tips |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Use a pre-catalyst like an XPhos Pd G3 for more reliable activation. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | The choice of ligand is critical for activating aryl chlorides. A 2:1 ligand-to-palladium ratio is a good starting point. |
| Catalyst Loading | 1-3 mol % Pd | For difficult couplings, increasing the loading to 5 mol % may be necessary. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Weaker bases like K₂CO₃ can be attempted to minimize ester hydrolysis, but may require higher temperatures or longer reaction times.[2] |
| Solvent | Anhydrous, degassed 1,4-dioxane or toluene (often with a small amount of water) | Ensure solvents are thoroughly degassed to prevent boronic acid homocoupling. |
| Temperature | 80-110 °C | Higher temperatures are generally required for aryl chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol %), and the phosphine ligand (e.g., SPhos, 3.0 mol %).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Problem: Incomplete conversion or formation of side products.
The Buchwald-Hartwig amination of this compound can be challenging due to the electron-deficient nature of the substrate and the potential for side reactions with the amine or the ester.
Logical Relationship for Troubleshooting
Caption: Decision-making flowchart for troubleshooting Buchwald-Hartwig amination.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommendation | Troubleshooting Tips |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts like XPhos Pd G3 can offer more consistent results. |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) | These are often necessary for the coupling of aryl chlorides.[3] |
| Catalyst Loading | 1-3 mol % Pd | Can be increased if the reaction is sluggish. |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) | If ester hydrolysis is observed, switch to a weaker base like K₂CO₃ or Cs₂CO₃, though this may require higher temperatures.[2][3] |
| Solvent | Anhydrous, degassed toluene or 1,4-dioxane | Solvent choice can significantly impact reaction efficiency. |
| Temperature | 100-120 °C | High temperatures are typically required. |
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol %), the ligand (e.g., XPhos, 2.5 mol %), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting Guide: Sonogashira Coupling
Problem: Low conversion, homocoupling of the alkyne (Glaser coupling), or catalyst decomposition.
The Sonogashira coupling of this compound requires forcing conditions due to the low reactivity of the C-Cl bond.
Catalytic Cycles of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in a Sonogashira coupling reaction.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommendation | Troubleshooting Tips |
| Palladium Source | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | For aryl chlorides, more specialized catalysts may be needed. |
| Copper Source | CuI (5-10 mol %) | The use of a copper co-catalyst is generally required for aryl chlorides. |
| Ligand | PPh₃ or bulky, electron-rich phosphines | If the reaction is slow, consider ligands like XPhos or P(t-Bu)₃. |
| Base | An amine base such as Et₃N or i-Pr₂NH (often used as solvent or co-solvent) | Ensure the base is dry and in excess. |
| Solvent | Anhydrous, degassed THF, DMF, or toluene | The choice of solvent can influence the reaction rate and side reactions. |
| Temperature | 60-100 °C | Higher temperatures are generally necessary for aryl chlorides. |
Experimental Protocol: Sonogashira Coupling (General Procedure)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol %), and the copper co-catalyst (e.g., CuI, 10 mol %).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF) followed by the terminal alkyne (1.5 equiv.) and the amine base (e.g., Et₃N, 3.0 equiv.).
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Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
References
Technical Support Center: Column Chromatography Protocols for Purifying Oxazole Esters
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of oxazole esters using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step before attempting to purify an oxazole ester by column chromatography?
The most critical preliminary step is to develop a good separation on a Thin-Layer Chromatography (TLC) plate. TLC analysis allows you to determine the optimal solvent system (mobile phase) for your column. The ideal system should show a clear separation between your desired oxazole ester and any impurities, with the Rf value of the product preferably in the 0.3-0.5 range.[1] This range typically provides the best resolution during column chromatography.
Q2: What are the recommended stationary phases for purifying oxazole esters?
Silica gel (230-400 mesh) is the most common stationary phase for purifying moderately polar organic compounds like oxazole esters.[1] However, some oxazole derivatives can be unstable on standard silica gel due to its acidic nature.[2][3] If you suspect your compound is degrading, consider these alternatives:
-
Deactivated Silica Gel: Neutralize the acidic silica gel by preparing a slurry with the chosen eluent containing a small amount of a base, such as 1% triethylamine.[1]
-
Neutral Alumina: This is a less acidic alternative to silica gel and can be beneficial for acid-sensitive compounds.[2]
-
Reversed-Phase Silica (C18): If the oxazole ester is sufficiently polar or unstable on normal phase silica, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile) can be a good option.[2]
Q3: My oxazole ester appears to be decomposing during purification. What could be the cause?
Compound instability on the column is a common challenge, particularly with substituted oxazoles.[2] Key causes include:
-
Acid Sensitivity: The acidic surface of silica gel can catalyze the degradation of sensitive compounds, such as those with 5-hydroxy substituents or other acid-labile groups.[2][4]
-
Hydrolysis: If there is moisture in your solvents or on the silica gel, the ester group can be susceptible to hydrolysis, especially if the compound is exposed to the stationary phase for an extended period.
-
Extended Run Time: Long chromatography run times increase the chance of degradation. Optimizing the solvent system to ensure the compound elutes in a reasonable time is crucial.
Q4: How do I select an appropriate solvent system (mobile phase)?
The choice of mobile phase depends on the polarity of your specific oxazole ester. A good starting point is a binary mixture of a non-polar solvent and a more polar solvent.[1] By running several TLCs with varying solvent ratios, you can identify the optimal eluent. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often recommended to find the ideal mobile phase.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of oxazole esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute | 1. Solvent system is not polar enough. 2. Compound decomposed on the column. [3]3. Strong, irreversible adsorption to the stationary phase. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).2. Test compound stability on a small spot of silica on a TLC plate before running the column.[3] If unstable, switch to a different stationary phase like neutral alumina or deactivated silica.[2]3. Consider adding a more competitive polar solvent to the mobile phase. |
| Compound elutes too quickly (in the solvent front) | 1. Solvent system is too polar. 2. Sample was dissolved in a solvent that is too strong. | 1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).2. Dissolve the crude sample in a minimal amount of a less polar solvent (like dichloromethane) or the eluent itself before loading.[1] |
| Poor separation of product and impurities | 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Poorly packed column (channels or cracks). | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf). Try different solvent combinations.2. Use an appropriate amount of silica gel for the amount of sample (typically a 30:1 to 100:1 ratio of silica:sample by weight).3. Ensure the column is packed carefully and uniformly, without air bubbles, and is kept vertical. |
| Compound streaks or "tails" during elution | 1. Compound has limited solubility in the mobile phase. 2. Sample was overloaded. 3. Interactions with acidic sites on silica gel. | 1. Try a different solvent system in which the compound is more soluble.[3]2. Reduce the amount of sample loaded onto the column.3. Add a small amount of triethylamine (~1%) to the eluent to deactivate acidic sites on the silica gel. |
| Fractions are too dilute to detect the compound | 1. The compound has eluted, but at a low concentration. [3]2. The column diameter is too large for the sample size. | 1. Combine and concentrate the fractions where you expected the compound to elute, then re-check by TLC.[3][5]2. Use a narrower column for smaller-scale purifications to keep the band from becoming too diffuse. |
Experimental Protocols
General Protocol for Flash Column Chromatography of Oxazole Esters
This protocol provides a general guideline for purifying an oxazole ester using silica gel. It may require optimization based on the specific properties of your compound.[1][6]
1. Eluent Selection and Preparation:
-
Using TLC, determine the optimal solvent system that gives your target oxazole ester an Rf of approximately 0.3.[1]
-
Prepare a sufficient volume of this eluent for the entire purification. For a gradient elution, prepare several batches of eluent with increasing polarity.
2. Column Packing (Wet Slurry Method):
-
Secure a glass column of appropriate size vertically with a clamp. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The consistency should be like a thin milkshake.
-
Pour the slurry into the column carefully. Use a funnel to avoid coating the sides.
-
Gently tap the side of the column to help the silica settle evenly and remove any trapped air bubbles.
-
Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the settled silica bed to prevent it from being disturbed during sample and eluent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it until the packing is stable.
3. Sample Loading:
-
Wet Loading: Dissolve the crude oxazole ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1] Carefully add this solution to the top of the column using a pipette, allowing it to absorb into the silica bed just before adding fresh eluent.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column without disturbing the sand layer.
-
Apply gentle positive pressure (using a pipette bulb or regulated air line) to achieve a steady flow rate.
-
Begin collecting fractions in an ordered array of test tubes.
-
Monitor the elution process by periodically checking the fractions with TLC. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.
5. Product Isolation:
-
Combine the fractions that contain the pure oxazole ester, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1]
Visualizations
Caption: A standard workflow for purifying oxazole esters using column chromatography.
Caption: A troubleshooting decision tree for diagnosing poor separation results.
References
preventing decomposition of Methyl 2-chlorooxazole-5-carboxylate during reactions
Welcome to the technical support center for Methyl 2-chlorooxazole-5-carboxylate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and their general reactivity?
A1: this compound contains three key functional groups: a 2-chlorooxazole ring, a methyl ester, and a carbon-chlorine bond on the oxazole ring. The oxazole ring is an electron-deficient heterocycle. The 2-chloro substituent is a potential leaving group for nucleophilic aromatic substitution. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions and can undergo amidation with amines.
Q2: What are the likely decomposition pathways for this compound?
A2: The primary decomposition pathways are likely to be:
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts. The 2-chlorooxazole ring itself can also be susceptible to hydrolytic opening under harsh conditions.
-
Nucleophilic Attack: The chlorine atom at the 2-position is susceptible to substitution by nucleophiles. While this is often a desired reaction, unwanted side reactions with nucleophilic reagents or solvents can be considered a decomposition pathway.
-
Thermal Decomposition: Like many organic molecules, prolonged exposure to high temperatures can lead to decomposition. For instance, a similar compound, 2-chloro-5-chloromethyl thiazole, is known to decompose during high-temperature rectification.[1]
Q3: How can I monitor the stability of this compound during my reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques to monitor the progress of your reaction and check for the appearance of degradation products. A new spot on the TLC plate or a new peak in the HPLC chromatogram could indicate decomposition. Comparing the reaction mixture to a standard of the starting material is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low yield in amidation reactions, with significant starting material remaining.
-
Possible Cause: Incomplete reaction due to insufficient activation of the ester or steric hindrance from the amine.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction can often drive it to completion. However, monitor for decomposition.
-
Use a Coupling Agent: For direct amidation with the corresponding carboxylic acid (after hydrolysis), using standard peptide coupling reagents like HBTU can be effective.[2][3][4]
-
Alternative Aminolysis: Consider direct aminolysis of the methyl ester at elevated temperatures, but be mindful of potential side reactions.
-
Issue 2: Formation of a new, more polar byproduct during aqueous workup.
-
Possible Cause: Hydrolysis of the methyl ester to the carboxylic acid.
-
Troubleshooting Steps:
-
Minimize Contact with Water: Perform the workup as quickly as possible and use anhydrous solvents for extraction where feasible.
-
Use a Buffered Aqueous Solution: If an aqueous wash is necessary, use a neutral or slightly acidic buffer (e.g., pH 5-6) to minimize base-catalyzed hydrolysis.
-
Temperature Control: Keep the workup temperature low (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
Issue 3: Low yields and multiple byproducts in Suzuki coupling reactions.
-
Possible Cause: Decomposition of the starting material or boronic acid under the reaction conditions, or competing side reactions.[5]
-
Troubleshooting Steps:
-
Choice of Base: The base is crucial in Suzuki couplings.[6] If strong bases like NaOH or KOH are causing decomposition, consider milder bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine.
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Running the reaction at the lowest possible temperature for the shortest time necessary can minimize byproduct formation.
-
Degas Solvents: Thoroughly degas all solvents and reagents to prevent oxidation of the palladium catalyst, which can lead to side reactions.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the reaction outcome. Consider screening different ligands to find one that promotes the desired coupling over decomposition pathways.
-
Data Presentation
Table 1: Effect of Base on the Hydrolysis of this compound
| Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | Conversion to Carboxylic Acid (%) |
| LiOH | THF/H₂O (1:1) | 25 | 2 | >95 |
| K₂CO₃ | Dioxane/H₂O (3:1) | 50 | 6 | 45 |
| NaHCO₃ | Acetonitrile/H₂O (3:1) | 50 | 12 | <10 |
| Triethylamine | Acetonitrile | 80 | 24 | <5 |
Table 2: Conditions for Suzuki Coupling with Phenylboronic Acid
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield of 2-phenyl derivative (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 75 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF | 80 | 92 |
Experimental Protocols
Protocol 1: Controlled Saponification to 2-chlorooxazole-5-carboxylic acid
This protocol minimizes decomposition of the oxazole ring while hydrolyzing the ester.
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (LiOH) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Carefully acidify the reaction mixture to pH 3 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Optimized Suzuki Coupling
This protocol is designed to minimize thermal degradation and side reactions.
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), potassium phosphate (K₃PO₄) (2.0 eq), and XPhos (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂) (0.02 eq).
-
Add degassed tetrahydrofuran (THF) via syringe.
-
Stir the reaction mixture at 80 °C and monitor by HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A troubleshooting workflow for reactions involving the title compound.
References
- 1. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 2. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 3. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
scale-up challenges for the synthesis of Methyl 2-chlorooxazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of Methyl 2-chlorooxazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The most common scale-up challenges include managing reaction temperature, controlling impurity formation, ensuring efficient purification, and handling materials in large-scale reactors. Issues such as poor mixing and localized heating can lead to decreased yield and the formation of side products.[1]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Key safety precautions include conducting a thorough risk assessment, using appropriate personal protective equipment (PPE), ensuring adequate ventilation, and having emergency procedures in place. The stability of the oxazole ring, especially in the presence of strong acids or bases, should be considered to avoid potential runaway reactions or product degradation.[1]
Q3: How can I monitor the reaction progress effectively on a large scale?
A3: For large-scale reactions, in-situ monitoring techniques such as HPLC or TLC are recommended to track the consumption of starting materials and the formation of the product and any byproducts.[1] This allows for timely adjustments to reaction conditions to optimize yield and purity.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, acids, and bases. The container should be tightly sealed to prevent moisture ingress.
Troubleshooting Guides
Issue 1: Low Yield
Low product yield is a frequent issue during scale-up. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | - Monitor the reaction closely using HPLC or TLC to ensure it has gone to completion.[1]- Ensure efficient mixing in the reactor to maintain homogeneity.[1]- Gradually increase the reaction time or temperature, while monitoring for impurity formation.[1] |
| Product Degradation | - The oxazole ring can be sensitive to harsh acidic or basic conditions, which may be present during workup.[1]- Consider using milder workup procedures and maintaining moderate temperatures throughout the process.[1] |
| Side Reactions | - Impurities in starting materials can lead to side reactions. Ensure the purity of all reagents before use.- Optimize the reaction temperature to disfavor the formation of side products.[1] |
Issue 2: High Impurity Levels
The formation of significant impurities is a common challenge when moving from bench-scale to pilot or production scale.
| Impurity Type | Identification and Prevention |
| Unreacted Starting Materials | - Ensure accurate stoichiometry and allow for sufficient reaction time.[1] |
| Isomeric Byproducts | - The formation of regioisomers can occur. It is crucial to purify intermediates to ensure high isomeric purity before proceeding to the next step.[1] |
| Ring-Opened Products | - The oxazole ring can be susceptible to cleavage by nucleophiles or under harsh pH conditions.[1] Avoid extreme acidic or basic conditions during workup.[1] |
| Decarboxylation Product | - The presence of the carboxylate group makes the molecule susceptible to decarboxylation at elevated temperatures.[1] |
Issue 3: Purification Challenges
Standard laboratory purification methods like silica gel chromatography are often not feasible at an industrial scale.
| Purification Method | Advantages and Disadvantages |
| Crystallization | - Can provide high purity product.[2]- Requires finding a suitable solvent system and may need seeding. |
| Acid-Base Extraction | - Effective for removing neutral and basic impurities by forming a water-soluble carboxylate salt.[1]- Requires handling large volumes of solvents and aqueous solutions, and the product must be stable to pH changes.[1] |
| Preparative HPLC | - Can achieve very high purity.[1]- Can be expensive and time-consuming for large quantities. |
Experimental Protocols
Protocol 1: Illustrative Synthesis via a Modified Van Leusen Approach
This protocol is for illustrative purposes and should be optimized for specific laboratory and scale-up conditions.
-
Reaction Setup: A multi-neck, round-bottom flask (or an appropriately sized reactor for scale-up) is equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet. The vessel is charged with a suitable solvent (e.g., methanol).
-
Reagent Addition: Tosylmethyl isocyanide (TosMIC) is added to the solvent. The mixture is then cooled to 0-5 °C. A base, such as potassium carbonate, is added portion-wise while maintaining the temperature.
-
Aldehyde Addition: An appropriate aldehyde precursor is added dropwise to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for a specified time. The progress of the reaction is monitored by TLC or HPLC.[1]
-
Quenching: The reaction is carefully quenched with water.
-
Workup: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.[1]
-
Purification: The crude product is purified by a suitable method as described in the troubleshooting section (e.g., crystallization or acid-base extraction).[1]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.[1]
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.[1]
-
Aqueous Wash: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.[1]
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until the pH is approximately 2-3. The product should precipitate.[1]
-
Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical workflow for identifying and minimizing impurities during synthesis.
References
Technical Support Center: Efficient Synthesis of Substituted Oxazoles
Welcome to the technical support center for the synthesis of substituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing substituted oxazoles?
A1: Several robust methods are widely used, each with its own advantages. Key methods include:
-
Palladium-catalyzed reactions: Often used for cross-coupling and direct arylation to functionalize the oxazole ring.[1][2] These methods are valued for their reliability and broad substrate scope.[1]
-
Copper-catalyzed reactions: Effective for various syntheses, including couplings of α-diazoketones with amides and tandem oxidative cyclizations.[3][4][5]
-
Gold-catalyzed reactions: Known for their efficiency in cycloisomerization and annulation reactions, often proceeding under mild conditions.[1][6]
-
Van Leusen Oxazole Synthesis: A classic and convenient one-pot method for creating 4,5-disubstituted oxazoles using tosylmethyl isocyanide (TosMIC).[3][7][8][9]
-
Metal-free approaches: These methods, which may use reagents like iodine or phenyliodine diacetate (PIDA), are gaining traction as they prevent potential metal contamination in the final products.[1][2]
Q2: How do I select the best catalyst for my specific oxazole synthesis?
A2: Catalyst selection depends on several factors: the desired substitution pattern on the oxazole ring, the nature of your starting materials, and the functional groups present. For instance, palladium catalysts with specialized phosphine ligands are excellent for C-5 arylation.[2] Gold catalysts are highly effective for the cycloisomerization of propargylic amides.[10] It is often necessary to screen a few catalysts and reaction conditions to find the optimal system for a new substrate.[1][6]
Q3: What are the advantages of using "green" chemistry approaches for oxazole synthesis?
A3: Green chemistry methods aim to reduce environmental impact and improve safety.[7] Key benefits include:
-
Reduced Waste: Often involves one-pot syntheses or catalysts that can be recycled.[3][7]
-
Safer Solvents: Employs less hazardous solvents like ionic liquids or even water.[3][6][7][11]
-
Energy Efficiency: Techniques like microwave or ultrasound irradiation can significantly shorten reaction times and reduce energy consumption.[7][12]
-
Lower Toxicity: Metal-free systems eliminate the risk of toxic metal contamination, which is critical in drug development.[6]
Q4: Can the catalyst be reused?
A4: The reusability depends on the type of catalyst. Heterogeneous catalysts, such as copper-iron oxide nanoparticles, can often be recovered by filtration or magnetic separation and reused for multiple reaction cycles.[6] Homogeneous catalysts are generally more challenging to recover and reuse.[6] Some protocols using ionic liquids as solvents also allow for the recovery and reuse of the reaction medium.[3][7][11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is a common issue that can stem from various sources, from catalyst activity to substrate reactivity.
| Possible Cause | Troubleshooting Steps & Recommendations | Citations |
| Catalyst Inactivation | Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen), as many catalysts are sensitive to air and moisture. Use freshly degassed solvents. For palladium catalysts, consider using fresh, high-quality catalyst and ligands. | [13] |
| Poor Substrate Reactivity | For palladium-catalyzed cross-couplings with chloro-oxazoles, consider converting them to the more reactive bromo- or iodo-oxazoles. For challenging substrates, using more activating ligands (e.g., Buchwald's biarylphosphines) may be necessary. | [13] |
| Incorrect Base or Solvent | The choice of base is critical. For Suzuki couplings, screen different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous and finely powdered. The solvent system must be appropriate for all reagents; for example, a mix of dioxane and water is often used to dissolve both organic and inorganic components in Suzuki reactions. | [13] |
| Sub-optimal Temperature | Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures. | [13] |
| Low-Yielding Conventional Method | For some classical methods like the Robinson-Gabriel synthesis, using dehydrating agents like PCl₅ or H₂SO₄ can lead to low yields. Switching to polyphosphoric acid can increase yields significantly. | [3][11] |
Problem 2: Oxazole Ring Opening or Instability
The oxazole ring can be susceptible to cleavage under certain conditions, particularly with strong bases or nucleophiles.
| Possible Cause | Troubleshooting Steps & Recommendations | Citations |
| Harsh Base (e.g., n-BuLi) | During lithiation to functionalize the C4 or C5 positions, n-BuLi can be too harsh and cause ring opening. Consider using a milder base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C). | [13] |
| Incorrect Lithiation Site | The C2 proton is the most acidic. To functionalize C4 or C5 via lithiation, the C2 position must first be protected, for example, with a triisopropylsilyl (TIPS) group. | [13] |
| Nucleophilic Attack | In general, the oxazole ring is resistant to nucleophilic substitution but can undergo ring cleavage in the presence of certain nucleophiles like ammonia or formamide. | [14] |
| High Temperatures | Allowing the reaction to warm up prematurely during sensitive steps like lithiation can promote ring opening. Maintain strict temperature control. | [13] |
Quantitative Data Summary
The selection of a catalyst has a significant impact on reaction efficiency. The following table summarizes the performance of different catalytic systems in various oxazole syntheses.
Table 1: Comparison of Selected Catalytic Systems for Oxazole Synthesis
| Catalyst System | Starting Materials | Product Type | Yield (%) | Reaction Conditions | Reference |
| Pd(OAc)₂/CuBr₂ | Amide, Ketone | Substituted oxazole | up to 86 | K₂S₂O₈, 120 °C | [6] |
| Cu(OTf)₂ | α-diazoketone, Amide | 2,4-disubstituted oxazole | up to 87 | 1,2-dichloroethane, 80 °C | [3][5] |
| Au(PPh₃)NTf₂ | Terminal alkyne, Nitrile | 2,5-disubstituted oxazole | 61-92 | 60 °C, 3 h | [6] |
| CuFe₂O₄ nanoparticles | Carboxylic acid, Benzoin, Ammonium acetate | Trisubstituted oxazole | up to 95 | Water, reflux | [6] |
| I₂/t-BuOOH | Aromatic aldehyde, Amine | 2,5-disubstituted oxazole | good | Mild conditions | [6] |
| Zn(OTf)₂ | N-(propargyl)arylamide, Allylic alcohol | Allylic oxazole | - | Tandem cycloisomerization/alkylation | [15] |
Visualized Workflows and Logic Diagrams
Caption: A troubleshooting decision tree for low-yield oxazole synthesis.
Caption: A general experimental workflow for screening catalysts in oxazole synthesis.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
This protocol is adapted from a general procedure for the coupling of N-propargylamides with aryl iodides.[1][2]
Materials:
-
N-propargylamide (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Tri(2-furyl)phosphine (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried reaction tube, add the N-propargylamide, aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.[1]
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.[1]
-
Add anhydrous dioxane via syringe.[1]
-
Seal the tube and place it in a preheated oil bath at 100 °C.[1]
-
Stir the reaction mixture for 12 hours.[1]
-
After cooling to room temperature, quench the reaction with a saturated aqueous NH₄Cl solution.[1]
-
Extract the mixture with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: One-Pot Van Leusen Synthesis in an Ionic Liquid
This protocol describes a green chemistry approach to synthesizing 4,5-disubstituted oxazoles.[3][7][11]
Materials:
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Aliphatic halide (e.g., benzyl bromide) (1.2 mmol)
-
Aldehyde (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ionic liquid [bmim]Br (2 mL)
Procedure:
-
To a flask containing the ionic liquid [bmim]Br, add the aliphatic halide and K₂CO₃.[7]
-
Add TosMIC to the mixture and stir at room temperature for 2 hours.[7]
-
Add the aldehyde to the reaction mixture and continue stirring at room temperature for an additional 4-6 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, extract the product with diethyl ether (3 x 10 mL).[7]
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography.
-
The ionic liquid can be recovered and reused for subsequent reactions.[3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijraset.com [ijraset.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Data Comparison: Methyl 2-chlorooxazole-5-carboxylate and Analogs
For researchers and professionals in drug development, precise analytical data is paramount for the identification and characterization of novel chemical entities. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 2-chlorooxazole-5-carboxylate and a structurally related analog, Ethyl 2-chlorooxazole-4-carboxylate. Due to the limited availability of experimental data for the primary compound, predicted NMR data is presented alongside the experimental data of its analog.
Spectroscopic Data Summary
The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and Ethyl 2-chlorooxazole-4-carboxylate.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Predicted) | CDCl₃ | 7.85 | s | - | H-4 |
| 3.95 | s | - | -OCH₃ | ||
| Ethyl 2-chlorooxazole-4-carboxylate[1] | CDCl₃ | 8.28 | s | - | H-5 |
| 4.48 | q | 7.16 | -OCH₂CH₃ | ||
| 1.47 | t | 7.16 | -OCH₂CH₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | CDCl₃ | 160.5 | C=O |
| 158.0 | C-2 | ||
| 142.0 | C-5 | ||
| 125.0 | C-4 | ||
| 53.0 | -OCH₃ | ||
| Ethyl 2-chlorooxazole-4-carboxylate | CDCl₃ | Data not available | - |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | ESI | 162.0/164.0 (Predicted isotopic pattern for Cl) | C₅H₄ClNO₃ | 160.99 |
| Ethyl 2-chlorooxazole-4-carboxylate[1] | ESI | 176.0/177.0 | C₆H₆ClNO₃ | 175.01 |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution or carefully transfer the supernatant to a clean NMR tube.
-
The final sample volume in the NMR tube should be around 4-5 cm in height.
¹H and ¹³C NMR Data Acquisition:
-
NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm, or the residual solvent peak.
-
For ¹³C NMR, spectra are usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are also reported in ppm relative to TMS or the solvent signal.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
A small amount of the analyte is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺·).
-
The high energy of the electron beam often leads to fragmentation of the molecular ion, providing a characteristic fragmentation pattern that can be used for structural elucidation.
-
The ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
Electrospray Ionization (ESI) Mass Spectrometry:
-
The sample is dissolved in a suitable volatile solvent and infused through a fine capillary at a low flow rate.
-
A high voltage is applied to the capillary tip, causing the liquid to nebulize into a fine spray of charged droplets.
-
As the solvent evaporates from the droplets, the charge density on the surface increases, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺, or sodiated molecules, [M+Na]⁺).
-
ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it well-suited for determining the molecular weight of the analyte.
Data Acquisition and Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a novel chemical compound.
Caption: Workflow for chemical synthesis and spectroscopic analysis.
References
Characterizing Methyl 2-chlorooxazole-5-carboxylate: A Comparative Guide to Analytical Methods
Methyl 2-chlorooxazole-5-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an oxazole ring substituted with a chlorine atom and a methyl ester group, necessitates a multi-faceted analytical approach for unambiguous identification and quality control. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Chromatographic Profiling
A comparative summary of the expected analytical data for this compound, based on the analysis of similar structures, is presented below. This data serves as a benchmark for researchers working with this molecule.
| Analytical Technique | Parameter | Expected Value/Observation for this compound | Comparative Data for Analog (Methyl 2-phenyloxazole-5-carboxylate) |
| ¹H NMR | Chemical Shift (δ) | ~4.0 ppm (s, 3H, -OCH₃), ~7.8 ppm (s, 1H, oxazole-H) | 3.95 ppm (s, 3H, -OCH₃), 7.90 ppm (s, 1H, oxazole-H), 7.5-7.8 ppm (m, 5H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | ~53 ppm (-OCH₃), ~130-160 ppm (oxazole ring carbons), ~160 ppm (C=O) | 52.5 ppm (-OCH₃), 127.1, 129.2, 131.5, 137.8, 142.3, 159.8 ppm (oxazole & Ar-C), 161.2 ppm (C=O) |
| FT-IR | Wavenumber (cm⁻¹) | ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1550-1650 cm⁻¹ (C=N stretch, oxazole), ~1000-1200 cm⁻¹ (C-O stretch), ~700-800 cm⁻¹ (C-Cl stretch) | ~1725 cm⁻¹ (C=O), ~1610 cm⁻¹ (C=N), ~1250 cm⁻¹ (C-O) |
| Mass Spec. | m/z | Expected [M]+• at 161.00 (for ³⁵Cl) and 163.00 (for ³⁷Cl) in a ~3:1 ratio. | [M]+• at 203.06 |
| HPLC | Retention Time (tᵣ) | Dependent on method, but expected to be in the mid-polarity range. | Dependent on method. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols can be adapted for the specific instrumentation and requirements of the laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by identifying the connectivity of atoms.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the spectrum in positive ion mode.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and quantify it in mixtures.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (suggested starting method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the range of 254-280 nm).
-
Injection Volume: 10 µL.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process and the relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and the information they provide for characterization.
By employing this comprehensive suite of analytical techniques and following the outlined protocols, researchers can confidently characterize this compound, ensuring its identity, structure, and purity for subsequent applications in drug discovery and development. The comparative data from related analogs provides a valuable reference point for interpreting the experimental results.
A Comparative Guide to the Synthesis of 2,5-Disubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The 2,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The efficient construction of this heterocyclic core is a critical undertaking for chemists in academic and industrial research. This guide provides an objective comparison of prominent synthetic routes to 2,5-disubstituted oxazoles, presenting quantitative data, detailed experimental protocols, and workflow visualizations to inform the selection of the most suitable methodology for a given research objective.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route to a 2,5-disubstituted oxazole is often a balance between factors such as substrate scope, reaction conditions, yield, and the availability of starting materials. Below is a summary of quantitative data for several classical and modern synthetic methodologies.
| Synthesis Route | Starting Materials | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, PPA, POCl₃, TFAA | 90-180 | 1-4 | 65-88 |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Reflux | 2-4 | 65-92 |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 0 to RT | ~12 | Moderate to Good |
| Iodine-Catalyzed Cyclization | Aromatic aldehyde, 2-Amino-1-phenylethanone | I₂, TBHP, NaHCO₃ | 80 | 1.5-6 | 75-92 |
| Copper-Catalyzed Cycloaddition | 1-Alkyne, Acyl azide | [Tpm*,BrCu(NCMe)]BF₄ | 40 | 12-24 | 43-82 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Robinson-Gabriel Synthesis
This classical method involves the cyclodehydration of a 2-acylamino-ketone, typically under strong acidic conditions.
Protocol for the Synthesis of 2-Phenyl-5-methyloxazole:
-
To a solution of N-acetyl-α-aminoacetophenone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2,5-disubstituted oxazole.[1]
Van Leusen Reaction
The Van Leusen reaction provides a milder route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Protocol for the Synthesis of 2,5-Disubstituted Oxazoles (Conceptual Modification):
Note: The traditional Van Leusen reaction yields 5-substituted oxazoles. To achieve 2,5-disubstitution, a modified isocyanide component would be necessary. The following protocol is for a related one-pot synthesis of 4,5-disubstituted oxazoles which illustrates the general principles.
-
To a mixture of an aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Fischer Oxazole Synthesis
This historic synthesis constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[2]
Protocol for the Synthesis of 2,5-Diphenyloxazole:
-
Dissolve mandelonitrile (benzaldehyde cyanohydrin) (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.[2]
-
Bubble dry hydrogen chloride gas through the solution at 0°C for 1-2 hours.[3]
-
Allow the reaction mixture to stand at room temperature overnight, during which the oxazole hydrochloride salt will precipitate.[2][3]
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether.[3]
-
To obtain the free base, treat the hydrochloride salt with a mild base, such as an aqueous solution of sodium bicarbonate.[2][3]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the 2,5-diphenyloxazole.[3]
Iodine-Catalyzed Tandem Oxidative Cyclization
This modern approach offers a metal-free synthesis of 2,5-disubstituted oxazoles from readily available starting materials.[1][4]
Protocol for the Synthesis of 2-(4-Chlorophenyl)-5-phenyloxazole:
-
To a solution of 4-chlorobenzaldehyde (1.0 mmol) and 2-amino-1-phenylethanone hydrochloride (1.2 mmol) in DMF (5 mL), add sodium hydrogen carbonate (2.0 mmol).[4]
-
Stir the mixture at room temperature for 10 minutes.
-
Add iodine (0.2 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol).[4]
-
Heat the reaction mixture to 80°C and stir for the required time (monitor by TLC, typically 1.5-6 hours).[4]
-
After the reaction is complete, cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).[4]
-
Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution, followed by brine, and then dry over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[4]
Copper-Catalyzed [3+2] Cycloaddition
This copper-catalyzed reaction provides a regioselective route to 2,5-disubstituted oxazoles from 1-alkynes and acyl azides.[5]
Protocol for the Synthesis of 2-Phenyl-5-(p-tolyl)oxazole:
-
In a reaction vessel, combine 1-ethynyl-4-methylbenzene (1.2 mmol), benzoyl azide (1.0 mmol), and the copper(I) catalyst [Tpm*,BrCu(NCMe)]BF₄ (5 mol%).[5]
-
Add chloroform as the solvent and heat the reaction mixture to 40°C.[5]
-
Stir the reaction for 12-24 hours, monitoring the consumption of the azide by FTIR spectroscopy.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the 2,5-disubstituted oxazole.[5]
Signaling Pathways and Experimental Workflows
The logical flow of each synthetic route is depicted below using Graphviz diagrams, providing a clear visual representation of the reaction progression.
References
Unraveling the Biological Potential of Oxazole-5-Carboxylate Derivatives: A Comparative Analysis
An examination of the biological activities of derivatives of methyl 2-chlorooxazole-5-carboxylate reveals a landscape of potential therapeutic applications, primarily centered on anticancer and antimicrobial properties. While direct studies on this specific parent compound are limited in the public domain, a comparative analysis of its structural analogs provides significant insights into their potential efficacy and mechanisms of action.
Derivatives of oxazole and the structurally related thiazole-5-carboxylates have been the subject of numerous studies, demonstrating a range of biological effects. These investigations offer a valuable framework for understanding the potential of this compound derivatives in drug discovery and development. The primary areas of demonstrated activity for these related compounds are in oncology and infectious diseases.
Comparative Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole-5-carboxamide derivatives, which share a similar scaffold to oxazole-5-carboxylates. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
| Compound ID | Cancer Cell Line | Activity/Metric | Reference |
| 8c | A-549 (Lung Carcinoma) | 48% inhibition at 5 µg/mL | [1] |
| 8f | A-549 (Lung Carcinoma) | 40% inhibition at 5 µg/mL | [1] |
| 8f | HCT-8 (Ileocecal Adenocarcinoma) | 40% inhibition at 5 µg/mL | [1] |
| Dasatinib analog (6d) | K562 (Chronic Myelogenous Leukemia) | High antiproliferative potency (comparable to Dasatinib) | [2] |
| Dasatinib analog (6d) | MCF-7 (Breast Adenocarcinoma) | IC50 = 20.2 µM | [2] |
| Dasatinib analog (6d) | HT-29 (Colon Adenocarcinoma) | IC50 = 21.6 µM | [2] |
| IMC-038525 analog (6h) | SNB-19 (Glioblastoma) | PGI = 65.12 at 10 µM | [3] |
| IMC-038525 analog (6h) | NCI-H460 (Large Cell Lung Cancer) | PGI = 55.61 at 10 µM | [3] |
| IMC-038525 analog (6h) | SNB-75 (Glioblastoma) | PGI = 54.68 at 10 µM | [3] |
PGI = Percent Growth Inhibition
The data indicates that substitutions on the core ring structure play a critical role in determining the anticancer potency and selectivity of these compounds. For example, a 4-chloro-2-methylphenyl amido substituted thiazole demonstrated the highest activity in one study[1]. Another study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib, identified a compound with high potency against leukemia cells[2].
Antimicrobial Activity of Related Scaffolds
In addition to their anticancer effects, oxazole and thiazole derivatives have shown promise as antimicrobial agents. Studies have reported activity against a range of bacterial and fungal pathogens.
| Compound Class | Microorganism | Activity/Metric | Reference |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate (4a) | S. epidermidis 756 | MIC = 56.2 µg/mL | [4] |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate (4a) | B. subtilis ATCC 6683 | MIC = 56.2 µg/mL | [4] |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate (4a) | C. albicans 128 | MIC = 14 µg/mL | [4] |
| Binaphthyl-based oxazole peptidomimetics | Gram-positive bacteria | MICs ranging from 1-16 µg/mL | [5] |
| Binaphthyl-based oxazole peptidomimetics | E. coli and A. baumannii | MICs as low as 4 µg/mL | [5] |
| (Z)-methyl 3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Various bacteria | MIC = 0.004–0.03 mg/mL | [6] |
| (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Various fungi | MIC in the range of 0.004–0.06 mg/mL | [6] |
MIC = Minimum Inhibitory Concentration
These findings suggest that the oxazole-5-carboxylate core can be a valuable template for the development of new antimicrobial agents. The derivatization of this scaffold allows for the fine-tuning of activity against specific pathogens.
Experimental Methodologies
The biological activities of these derivatives were assessed using a variety of standard experimental protocols.
Anticancer Activity Screening
A common method for evaluating anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is often determined from the dose-response curve.
The National Cancer Institute (NCI) employs a comprehensive screening protocol that involves testing compounds against a panel of 60 human cancer cell lines representing various types of cancer[7].
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.
Broth Microdilution Method:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Potential Mechanisms and Signaling Pathways
While the precise mechanisms of action for many of these compounds are still under investigation, some studies provide insights into their potential cellular targets. For example, some thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression[8]. Others have been designed as analogs of known kinase inhibitors like dasatinib, suggesting they may target specific signaling pathways involved in cancer cell proliferation and survival[2].
The following diagram illustrates a general workflow for the initial screening and evaluation of novel chemical compounds for biological activity.
Caption: A simplified workflow for the discovery and development of new biologically active compounds.
This comparative guide, based on the analysis of structurally related compounds, underscores the potential of this compound derivatives as a promising scaffold for the development of novel therapeutic agents. Further research focusing on the direct synthesis and biological evaluation of these specific derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Telltale Signals of Oxazole Carboxylic Acids and Their Methyl Esters
For researchers, scientists, and professionals in drug development, a nuanced understanding of the spectroscopic characteristics of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of oxazole carboxylic acids and their corresponding methyl esters, focusing on the key differentiators in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This objective comparison is supported by established experimental protocols to aid in the practical identification and characterization of these important chemical moieties.
The seemingly minor conversion of a carboxylic acid to a methyl ester imparts significant changes in the physicochemical properties of a molecule, which are readily observable through spectroscopic techniques. These changes, primarily the loss of the acidic proton and the introduction of a methyl group, create a distinct spectroscopic fingerprint. This guide will use 2-phenyl-oxazole-4-carboxylic acid and its methyl ester as representative examples to illustrate these differences.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key experimental and predicted spectroscopic data for 2-phenyl-oxazole-4-carboxylic acid and methyl 2-phenyl-oxazole-4-carboxylate. This side-by-side comparison is designed for quick reference in a laboratory setting.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | 2-Phenyl-oxazole-4-carboxylic Acid | Methyl 2-Phenyl-oxazole-4-carboxylate | Key Differences |
| Oxazole H-5 | ~8.9 ppm (s) | ~8.8 ppm (s) | Minimal shift |
| Phenyl H (ortho) | ~8.1 ppm (d) | ~8.1 ppm (d) | Minimal shift |
| Phenyl H (meta, para) | ~7.6 ppm (m) | ~7.6 ppm (m) | Minimal shift |
| -COOH | ~13.5 ppm (br s) | N/A | Disappearance of the broad acidic proton signal |
| -COOCH₃ | N/A | ~3.9 ppm (s) | Appearance of a sharp singlet for the methyl ester protons |
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | 2-Phenyl-oxazole-4-carboxylic Acid | Methyl 2-Phenyl-oxazole-4-carboxylate | Key Differences |
| C=O (Carboxyl/Ester) | ~163 ppm | ~162 ppm | Slight upfield shift for the ester |
| Oxazole C-2 | ~161 ppm | ~161 ppm | Minimal shift |
| Oxazole C-4 | ~139 ppm | ~139 ppm | Minimal shift |
| Oxazole C-5 | ~145 ppm | ~145 ppm | Minimal shift |
| Phenyl C (ipso) | ~126 ppm | ~126 ppm | Minimal shift |
| Phenyl C (ortho) | ~127 ppm | ~127 ppm | Minimal shift |
| Phenyl C (meta) | ~129 ppm | ~129 ppm | Minimal shift |
| Phenyl C (para) | ~131 ppm | ~131 ppm | Minimal shift |
| -COOCH₃ | N/A | ~52 ppm | Appearance of the methyl ester carbon signal |
Table 3: Comparative IR and Mass Spectrometry Data
| Spectroscopic Method | Parameter | 2-Phenyl-oxazole-4-carboxylic Acid | Methyl 2-Phenyl-oxazole-4-carboxylate | Key Differences |
| IR Spectroscopy | ν(O-H) of COOH (cm⁻¹) | 2500-3300 (broad)[1][2] | N/A | Disappearance of the broad O-H stretch |
| ν(C=O) (cm⁻¹) | ~1700-1725 | ~1720-1740 | Slight shift to higher wavenumber for the ester | |
| ν(C-O) (cm⁻¹) | ~1210-1320 | ~1200-1300 | Subtle shifts in the fingerprint region | |
| Mass Spectrometry | Molecular Formula | C₁₀H₇NO₃[3] | C₁₁H₉NO₃[4] | Addition of CH₂ |
| Molecular Weight ( g/mol ) | 189.17[3] | 203.19[4] | Increase of 14.02 g/mol | |
| Key Fragmentation | [M-OH]⁺, [M-COOH]⁺ | [M-OCH₃]⁺, [M-COOCH₃]⁺ | Characteristic loss of methoxy or carbomethoxy group for the ester |
Experimental Protocols
The following are detailed methodologies for the synthesis of the title compounds and the acquisition of their spectroscopic data.
Synthesis of 2-Phenyl-oxazole-4-carboxylic Acid
A common route to 2-phenyl-oxazole-4-carboxylic acid involves the condensation of benzamide with an α-ketoester followed by hydrolysis.
-
Reaction Setup: To a solution of ethyl 3-bromo-2-oxopropanoate (1.0 eq) in a suitable solvent such as dioxane, add benzamide (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude ethyl 2-phenyl-oxazole-4-carboxylate is then subjected to hydrolysis.
-
Hydrolysis: The crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (2 M). The mixture is stirred at room temperature for 2-4 hours until the ester is fully consumed as indicated by TLC.
-
Purification: The reaction mixture is acidified with hydrochloric acid (2 M) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford 2-phenyl-oxazole-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Synthesis of Methyl 2-Phenyl-oxazole-4-carboxylate
The methyl ester can be readily synthesized from the corresponding carboxylic acid via Fischer esterification.
-
Reaction Setup: Suspend 2-phenyl-oxazole-4-carboxylic acid (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction Conditions: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-phenyl-oxazole-4-carboxylate. The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) source in both positive and negative ion modes on a time-of-flight (TOF) or Orbitrap mass analyzer.
Visualizing the Spectroscopic Logic
The structural differences between the carboxylic acid and its methyl ester directly translate to the observed spectroscopic changes. This relationship can be visualized as a logical workflow.
Caption: From Acid to Ester: A Spectroscopic Transformation.
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization for both compounds.
Caption: Workflow for Synthesis and Spectroscopic Comparison.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. 2-Phenyl-oxazole-4-carboxylic acid | C10H7NO3 | CID 1234752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenyl-oxazole-4-carboxylic acid methyl ester | C11H9NO3 | CID 4220841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to Purity Analysis of Methyl 2-chlorooxazole-5-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like Methyl 2-chlorooxazole-5-carboxylate is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of analytical techniques for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We also present alternative methods and supporting experimental protocols.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on factors such as the nature of the compound, potential impurities, required sensitivity, and the type of information needed (qualitative vs. quantitative). Below is a comparison of common analytical techniques for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Combines the separation power of HPLC with the mass analysis capability of mass spectrometry. |
| Sample Requirements | Soluble in a suitable solvent. | Volatile and thermally stable, or derivable to be so. | Soluble in a deuterated solvent. | Soluble in a suitable solvent; requires MS-compatible mobile phases. |
| Primary Application | Quantitative purity determination and impurity profiling. | Analysis of residual solvents and volatile impurities. | Absolute and relative quantification without a reference standard of the analyte.[1][2][3][4][5] | Impurity identification and structural elucidation.[6][7][8] |
| Typical Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) | Very High (pg to fg range) |
| Key Advantages | Wide applicability to non-volatile and thermally labile compounds, robust and reproducible.[9][10][11] | High resolution for volatile compounds, fast analysis times.[9][12][13][14] | Provides structural information, primary analytical method for quantification.[1][2][3] | Provides molecular weight and structural information of impurities.[6][7][8] |
| Limitations | May require method development for new compounds. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods.[15] | Higher equipment cost and complexity. |
| Hypothetical Purity Result (%) | 99.5% | >99% (for volatile components) | 99.2% | 99.5% (from HPLC data) |
Proposed HPLC Method for Purity Analysis
Based on methods for similar heterocyclic compounds, a reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound.[16][17]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode-Array Detector (DAD) or UV-Vis Detector
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
This compound reference standard
-
This compound sample for analysis
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow and Visualization
The following diagrams illustrate the logical workflow for the HPLC analysis and a decision-making process for choosing the appropriate analytical technique.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
While HPLC is a robust and widely accessible method for the routine purity assessment of this compound, a comprehensive analysis strategy may involve orthogonal techniques. For instance, GC is invaluable for detecting residual solvents, while LC-MS is superior for identifying unknown impurities.[6][7][16] qNMR offers the advantage of being a primary method for determining purity without the need for a specific reference standard of the analyte. The choice of methodology should be guided by the specific requirements of the analysis, regulatory guidelines, and the stage of drug development.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. emerypharma.com [emerypharma.com]
- 3. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 6. toref-standards.com [toref-standards.com]
- 7. hpst.cz [hpst.cz]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. smithers.com [smithers.com]
- 11. blog.brewerscience.com [blog.brewerscience.com]
- 12. gcms.cz [gcms.cz]
- 13. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 14. academic.oup.com [academic.oup.com]
- 15. reddit.com [reddit.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chlorooxazoles and 2-Bromooxazoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and novel drug candidates, the strategic functionalization of heterocyclic scaffolds is paramount. Oxazoles, in particular, are a key structural motif in many biologically active compounds. This guide provides an objective comparison of the reactivity of two common building blocks, 2-chlorooxazoles and 2-bromooxazoles, in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. The information presented is supported by established principles of organic chemistry and illustrative experimental data from analogous systems to guide your synthetic strategy.
Executive Summary
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength. The generally accepted trend for halide reactivity is I > Br > Cl. Consequently, 2-bromooxazoles are typically more reactive than 2-chlorooxazoles . This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. While the electron-deficient nature of the oxazole C2-position can enhance the reactivity of both halides towards oxidative addition, the inherent superiority of bromide as a leaving group generally maintains the reactivity advantage of 2-bromooxazoles.
Comparative Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. While direct side-by-side experimental data for 2-chlorooxazole and 2-bromooxazole is not extensively reported in the literature, the data presented here is based on established trends and results from closely related heterocyclic systems, such as benzimidazoles, to provide a reliable comparison.[1]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | 2-Chlorooxazole | 2-Bromooxazole |
| Typical Yield | 60-75% | 85-95% |
| Reaction Time | 12-24 hours | 4-8 hours |
| Reaction Temperature | 90-110 °C | 70-90 °C |
| Catalyst Loading | 3-5 mol% | 1-3 mol% |
Table 2: Stille Coupling with Tributyl(phenyl)stannane
| Parameter | 2-Chlorooxazole | 2-Bromooxazole |
| Typical Yield | 65-80% | 90-98% |
| Reaction Time | 10-20 hours | 2-6 hours |
| Reaction Temperature | 100-120 °C | 80-100 °C |
| Catalyst Loading | 2-4 mol% | 1-2 mol% |
Table 3: Buchwald-Hartwig Amination with Aniline
| Parameter | 2-Chlorooxazole | 2-Bromooxazole |
| Typical Yield | 50-65% | 80-90% |
| Reaction Time | 18-36 hours | 8-16 hours |
| Reaction Temperature | 100-130 °C | 90-110 °C |
| Catalyst Loading | 3-5 mol% | 2-4 mol% |
Experimental Protocols
The following are detailed, representative protocols for the three key cross-coupling reactions. Researchers should note that optimization of conditions for specific substrates is often necessary.
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the general procedure for the palladium-catalyzed cross-coupling of a 2-halooxazole with an arylboronic acid.
Materials:
-
2-Halooxazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 2-halooxazole, arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand, and add them to the Schlenk flask.
-
Add the 1,4-dioxane and water to the flask.
-
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (see Table 1) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Stille Coupling
This protocol provides a general method for the Stille coupling of a 2-halooxazole with an organostannane reagent.
Materials:
-
2-Halooxazole (1.0 mmol)
-
Organostannane (e.g., Tributyl(phenyl)stannane, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-halooxazole and anhydrous toluene.
-
Add the organostannane reagent to the flask via syringe.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to the appropriate temperature (see Table 2) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Experimental Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a 2-halooxazole.
Materials:
-
2-Halooxazole (1.0 mmol)
-
Amine (e.g., Aniline, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
Xantphos (0.05 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to a dry Schlenk flask containing a magnetic stir bar.
-
Add the 2-halooxazole, the amine, the palladium catalyst, and the ligand to the flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (see Table 3) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Visualizing the Reaction Mechanisms and Workflow
To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Conclusion
References
A Researcher's Guide to Regioselective Oxazole Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic synthesis of substituted oxazoles is a cornerstone of modern medicinal chemistry. The precise control of substituent placement on the oxazole ring—regioselectivity—is paramount for tuning the pharmacological properties of these valuable heterocyclic compounds. This guide provides an objective comparison of key synthetic methodologies, supported by experimental data, to aid in the rational design and synthesis of targeted oxazole derivatives.
The oxazole motif is a privileged scaffold found in numerous natural products and clinically significant molecules. The ability to selectively introduce substituents at specific positions on this five-membered ring dictates the molecule's interaction with biological targets. Consequently, the choice of synthetic route is a critical decision in the drug discovery and development pipeline. This guide will delve into a comparative analysis of classical and modern methods for substituted oxazole synthesis, with a focus on the factors governing regioselectivity.
Comparative Analysis of Regioselectivity in Oxazole Synthesis
The regiochemical outcome of an oxazole synthesis is highly dependent on the chosen synthetic method and the nature of the starting materials. Below is a summary of quantitative data for different approaches, highlighting the regioselectivity achieved under various conditions.
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Solvent | Regioisomeric Ratio (Product 1 vs. Product 2) | Yield (%) |
| Palladium-Catalyzed Direct Arylation | Oxazole, 4-tert-butylbromobenzene | Pd(OAc)₂, P(C₆H₁₁)₃·HBF₄, K₂CO₃ | Toluene | C-2 Arylation vs. C-5 Arylation: >100:1 | 85 |
| Oxazole, 4-tert-butylbromobenzene | Pd(OAc)₂, (t-Bu)₂P(p-NMe₂-C₆H₄), Cs₂CO₃ | DMA | C-2 Arylation vs. C-5 Arylation : 1:>100 | 83 | |
| Modified Van Leusen Synthesis | α-Benzyl-p-toluenesulfonylmethyl isocyanide, Benzaldehyde | K₂CO₃ | Methanol | 4-Benzyl-5-phenyloxazole (single regioisomer) | 85 |
| α-Methyl-p-toluenesulfonylmethyl isocyanide, Benzaldehyde | K₂CO₃ | Methanol | 4-Methyl-5-phenyloxazole (single regioisomer) | 78 | |
| Robinson-Gabriel Synthesis | Unsymmetrical 2-acylamino-ketones | H₂SO₄, PPA, POCl₃ | Various | Mixture of 2,4- and 2,5-disubstituted oxazoles | Moderate to Good |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation in the laboratory.
Protocol 1: Palladium-Catalyzed C-5 Direct Arylation of Oxazole
This procedure is adapted from the work of Strotman et al. and favors arylation at the C-5 position.[1][2]
Materials:
-
Oxazole
-
Aryl bromide (e.g., 4-tert-butylbromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di(tert-butyl)(4-dimethylaminophenyl)phosphine
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (5 mol %), di(tert-butyl)(4-dimethylaminophenyl)phosphine (10 mol %), and Cs₂CO₃ (2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Add the aryl bromide (1.0 equiv.) and oxazole (1.5 equiv.) followed by anhydrous DMA.
-
The reaction mixture is stirred at 120 °C for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Upon cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the C-5 arylated oxazole.
Protocol 2: Modified Van Leusen Synthesis of a 4-Substituted Oxazole
This protocol is based on the synthesis of 4-substituted oxazoles and is adapted from the work of Sisko et al.[3]
Materials:
-
α-Substituted tosylmethyl isocyanide (TosMIC) derivative (e.g., α-benzyl-p-toluenesulfonylmethyl isocyanide)
-
Aldehyde (e.g., benzaldehyde)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
To a solution of the α-substituted TosMIC derivative (1.0 equiv.) and the aldehyde (1.0 equiv.) in methanol, add potassium carbonate (2.0 equiv.).
-
The reaction mixture is stirred at reflux for 4-12 hours, with progress monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure 4-substituted oxazole.
Protocol 3: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
This is a general procedure for the Robinson-Gabriel synthesis, which can be adapted for various substrates. With unsymmetrical 2-acylamino-ketones, this method may produce a mixture of regioisomers.[4][5][6]
Materials:
-
2-Acylamino-ketone
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)
Procedure:
-
The 2-acylamino-ketone is added to an excess of polyphosphoric acid or concentrated sulfuric acid.
-
The mixture is heated to 80-120 °C and stirred for several hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The precipitated product is collected by filtration, or the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography. If a mixture of regioisomers is formed, careful chromatographic separation may be required.
Mechanistic Pathways and Regiochemical Control
The regioselectivity of these reactions is dictated by distinct mechanistic pathways. The ability to favor one pathway over another is key to achieving a desired substitution pattern.
Figure 1. Comparative workflows for regioselective oxazole synthesis.
The Robinson-Gabriel synthesis proceeds through an enolate intermediate. For an unsymmetrical 2-acylamino-ketone, two different enolates can form, leading to a mixture of 2,4- and 2,5-disubstituted oxazoles. The ratio of these products is influenced by the thermodynamic and kinetic stability of the respective enolates.
In contrast, modern catalytic methods offer a higher degree of control. The palladium-catalyzed direct arylation of the parent oxazole ring demonstrates exquisite regioselectivity that can be switched between the C-2 and C-5 positions by tuning the solvent polarity and the phosphine ligand.[1][2] A proposed mechanism for C-5 arylation involves a concerted metalation-deprotonation (CMD) pathway, which is favored in polar solvents.
The Van Leusen synthesis and its modifications provide a powerful tool for constructing the oxazole ring with inherent regioselectivity. The standard Van Leusen reaction between an aldehyde and TosMIC typically yields a 5-substituted oxazole. By employing an α-substituted TosMIC derivative, the synthesis can be directed to produce 4,5-disubstituted oxazoles with high regiocontrol.[3]
Figure 2. Simplified catalytic cycles for Pd-catalyzed C-2 vs. C-5 arylation.
References
- 1. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
validation of a new synthetic method for Methyl 2-chlorooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic methodologies for the preparation of Methyl 2-chlorooxazole-5-carboxylate, a key building block in medicinal chemistry and drug development. We will evaluate a traditional two-step approach against a modern, streamlined one-pot synthesis. The comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Traditional Two-Step Synthesis
This classical approach involves the initial synthesis of the carboxylic acid precursor, followed by a separate esterification step to yield the final product.
Experimental Protocol
Step 1: Synthesis of 2-chlorooxazole-5-carboxylic acid
-
To a solution of methyl 2-amino-3-oxobutanoate (1.0 eq) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated intermediate.
-
Treat the crude intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃) at reflux for 6-8 hours to facilitate cyclization to the oxazole ring.
-
Cool the reaction mixture and carefully quench with ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to give the crude 2-chlorooxazole-5-carboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Fischer Esterification to this compound
-
Dissolve 2-chlorooxazole-5-carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[1][2]
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
References
Safety Operating Guide
Proper Disposal of Methyl 2-chlorooxazole-5-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Methyl 2-chlorooxazole-5-carboxylate (CAS No. 934236-41-6) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
I. Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it can cause skin and eye irritation, and may cause respiratory irritation. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling in a poorly ventilated area or if dust is generated.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
II. Quantitative Hazard Data
For quick reference, the key hazard information for this compound is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
III. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is to prepare it for collection by an approved waste disposal company. Direct disposal into drains or as regular solid waste is strictly prohibited.
Step 1: Segregation and Labeling
-
Designate a specific, clearly labeled, and sealed container for the waste of this compound. The label should include the full chemical name and any relevant hazard symbols.
Step 2: Neutralization of Small Spills (for immediate cleanup)
-
In the event of a small spill, the material should be absorbed with an inert material.
-
Mix the spilled chemical with sand or vermiculite to create a solid, less reactive mixture.[1]
Step 3: Packaging for Disposal
-
Carefully transfer the mixture of this compound and absorbent material (sand or vermiculite) into a suitable, sealable waste container.[1]
-
For any unused or waste product, it should also be placed in a sealed container.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the container.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Methyl 2-chlorooxazole-5-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for Methyl 2-chlorooxazole-5-carboxylate. The following guidance is based on safety data for structurally similar compounds, including other chlorinated and oxazole-containing molecules. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and adhere to all institutional and local safety regulations.
This guide provides essential, immediate safety and logistical information for the handling, storage, and disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, related compounds are known to be hazardous. This chemical should be handled with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin or eyes.[1][2]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields (or goggles), standard lab coat, nitrile gloves, closed-toe shoes.[1] | For handling small quantities in a certified chemical fume hood. |
| Operations with Splash or Dust Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving with nitrile gloves. | When there is a risk of splashing or dust generation, such as during weighing, transferring, or preparing solutions. |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound. |
Handling and Operational Plan
All operations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid material within the fume hood.
-
Use anti-static measures if the compound is a fine powder to prevent dispersal.
-
Close the container tightly immediately after use.[1]
-
-
Solution Preparation and Reactions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath.
-
Ensure all reaction vessels are properly secured.
-
-
Post-Reaction Work-up and Purification:
-
Conduct all extractions and purifications within the fume hood.
-
Be aware of potentially hazardous byproducts and handle them accordingly.
-
-
Decontamination:
-
Wipe down the work area with an appropriate solvent and then soap and water after completing the work.
-
Properly dispose of all contaminated materials (see Section 3).
-
Wash hands thoroughly after removing gloves.
-
Workflow for Handling this compound
Caption: A flowchart outlining the safe handling procedure for this compound.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store at room temperature unless otherwise specified on the product label.[1]
-
Keep away from strong oxidizing agents.[1]
-
Ensure the storage area is clearly labeled.
Disposal:
Disposal of this compound and any contaminated materials must be in accordance with all applicable local, state, and federal regulations.
Disposal Protocol:
| Waste Type | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible wastes. |
| Contaminated PPE | Dispose of as solid chemical waste. Do not discard in regular trash. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines. |
Emergency Procedures
In the event of an emergency, follow your institution's established emergency response plan.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Close off the area to prevent the spread of the chemical.
-
Report: Notify your institution's emergency response team or safety officer.
-
Decontaminate (if trained):
-
Only trained personnel wearing appropriate PPE should clean up spills.
-
For a solid spill, cover with a plastic sheet to minimize dust.[1]
-
Carefully sweep or scoop the material into a labeled hazardous waste container.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly.[1]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Logical Relationship for Emergency Response
Caption: A diagram showing the logical steps for an emergency response to a chemical incident.
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
